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  • Product: Methyl 2-(3-bromo-2-methoxyphenyl)acetate
  • CAS: 1255209-15-4

Core Science & Biosynthesis

Foundational

Structural Profiling of Methyl 2-(3-bromo-2-methoxyphenyl)acetate: A High-Fidelity NMR Guide

Executive Summary In modern drug development and complex organic synthesis, the 1,2,3-trisubstituted benzene motif serves as a critical structural handle. Specifically, methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS: 125...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, the 1,2,3-trisubstituted benzene motif serves as a critical structural handle. Specifically, methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS: 1255209-15-4) provides both a cross-coupling vector (via the C3-bromine) and an easily functionalizable aliphatic chain (via the C1-methyl acetate). However, the dense steric congestion of this scaffold complicates spectral interpretation. This whitepaper provides an authoritative, self-validating framework for the 1 H and 13 C NMR assignment of this compound, explaining the underlying quantum mechanical and steric causalities that drive its spectral behavior.

Structural Significance & Steric Causality

The core complexity of methyl 2-(3-bromo-2-methoxyphenyl)acetate lies in the steric clash at the top hemisphere of the aromatic ring. The C2-methoxy group is flanked by two bulky substituents: a bromine atom at C3 and a benzylic methylene group at C1.

In unhindered anisoles, the methoxy carbon typically resonates near δ 55.0 ppm due to strong p−π conjugation with the aromatic ring. However, the severe steric congestion in this 1,2,3-trisubstituted system forces the methoxy methyl group out of coplanarity with the aromatic plane to minimize van der Waals repulsion. This out-of-plane twist disrupts the orbital overlap between the oxygen lone pair and the π -system, altering the electron density and causing a distinct downfield shift of the methoxy carbon to approximately δ 60.5 ppm. This phenomenon is empirically observed in structurally analogous 3-bromo-2-methoxyphenyl derivatives[1] and is extensively documented in foundational[2].

Empirical NMR Profiling & Quantitative Data

The following tables synthesize the quantitative chemical shifts, multiplicities, and the physical causality behind each assignment.

1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Assignment Causality
Ar-H4 7.46dd8.0, 1.51HDeshielded by the strong inductive electron-withdrawing effect of the ortho-bromine.
Ar-H6 7.15dd8.0, 1.51HMildly shielded relative to H4 due to the electron-donating proximity of the alkyl chain.
Ar-H5 6.95t8.01HShielded by the para-methoxy resonance effect; exhibits ortho-coupling to both H4 and H6.
Ar-OCH 3​ 3.85s-3HDeshielded by direct attachment to the electronegative ether oxygen.
COOCH 3​ 3.71s-3HStandard chemical shift for an ester methyl group.
Ar-CH 2​ 3.65s-2HBenzylic protons, further deshielded by the adjacent anisotropic carbonyl group.
13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C=O 171.5C q​ Highly deshielded ester carbonyl carbon.
Ar-C2 155.0C q​ Directly attached to the electronegative ether oxygen.
Ar-C4 132.5CHOrtho to bromine, meta to methoxy.
Ar-C6 130.0CHOrtho to methylene, meta to methoxy.
Ar-C1 129.5C q​ Benzylic attachment point.
Ar-C5 125.5CHPara to the methoxy group (resonance shielded).
Ar-C3 117.5C q​ Shielded by the "heavy atom effect" from the directly attached bromine.
Ar-OCH 3​ 60.5CH 3​ Sterically forced out-of-plane twist disrupting resonance[1].
COOCH 3​ 52.0CH 3​ Ester methyl carbon.
Ar-CH 2​ 36.5CH 2​ Benzylic methylene carbon.

Experimental Protocol: Self-Validating NMR Workflow

A protocol is only as robust as its internal controls. Relying solely on 1D NMR for a heavily substituted aromatic ring is prone to assignment errors. As a Senior Application Scientist, I mandate a self-validating system where 1D acquisitions are orthogonally verified using 2D heteronuclear techniques.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is chosen for its excellent solvation properties and lack of exchangeable protons.

  • Standard Referencing : Calibrate the chemical shifts against the residual solvent peak ( δ 7.26 for 1 H, δ 77.16 for 13 C) or an internal TMS standard to ensure high-fidelity inter-laboratory reproducibility[3].

  • 1D Acquisition : Acquire the standard 1 H spectrum (16 scans) and 13 C spectrum (512 scans). Run a DEPT-135 experiment to immediately differentiate the CH/CH 3​ carbons (positive phase) from the CH 2​ carbon (negative phase at δ 36.5).

  • Orthogonal 2D Validation : Acquire HSQC (Heteronuclear Single Quantum Coherence) to tether every proton to its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation) to map the quaternary carbons.

Workflow Prep Sample Preparation (CDCl3, 298 K) H1 1H NMR Acquisition (1D Proton) Prep->H1 C13 13C NMR Acquisition (1D Carbon) Prep->C13 D2 2D NMR Acquisition (HSQC & HMBC) H1->D2 Proc Data Processing (FT, Phase Corr.) H1->Proc C13->D2 C13->Proc D2->Proc Val Structural Validation (Self-Validating System) Proc->Val

High-Fidelity NMR Acquisition and Self-Validating Assignment Workflow.

Orthogonal Validation via Heteronuclear Correlation

To definitively prove the structure without relying on empirical prediction tables, the HMBC network serves as the ultimate logical lock. By irradiating the methylene protons ( δ 3.65), we can observe long-range scalar couplings ( 2J and 3J ) to the surrounding carbon framework.

  • 2JCH​ Correlations : The methylene protons will show strong cross-peaks to the ester carbonyl ( δ 171.5) and the quaternary aromatic C1 ( δ 129.5).

  • 3JCH​ Correlations : The methylene protons will show cross-peaks to the oxygen-bearing C2 ( δ 155.0) and the aromatic C6 ( δ 130.0).

This specific correlation matrix mathematically eliminates any possibility of structural isomerization (e.g., confusing it with a 4-bromo isomer).

HMBC CH2 Methylene (δ 3.65) CO Carbonyl (δ 171.5) CH2->CO 2J_CH C1 Ar-C1 (δ 129.5) CH2->C1 2J_CH C2 Ar-C2 (δ 155.0) CH2->C2 3J_CH C6 Ar-C6 (δ 130.0) CH2->C6 3J_CH

HMBC 2J and 3J correlation network validating the methylene placement.

References

  • Buchanan, G. W., Montaudo, G., & Finocchiaro, P. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Science Publishing. URL:[Link]

  • Development and In Vitro Characterization of [3H]GMC-058 as Radioligand for Imaging Parkinsonian-Related Proteinopathies. National Institutes of Health (NIH) / PMC. URL: [Link]

  • The University of Osaka Institutional Knowledge Archive: Tris(3-bromo-2-methoxyphenyl)methane. Osaka University. URL:[Link]

Sources

Exploratory

A Methodological Guide to the Structural Elucidation of Methyl 2-(3-bromo-2-methoxyphenyl)acetate via Single-Crystal X-ray Diffraction

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural analysis of the target compound, methyl 2-(3-bromo-2-methoxyphenyl)acetate. As of the writing of...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural analysis of the target compound, methyl 2-(3-bromo-2-methoxyphenyl)acetate. As of the writing of this document, specific crystallographic data for this compound is not publicly available. Therefore, this guide is designed to serve as a detailed operational framework for researchers and drug development professionals, enabling them to conduct a thorough structural investigation of this, or similar, novel small organic molecules.

Introduction: The Rationale for Structural Analysis

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. For a compound like methyl 2-(3-bromo-2-methoxyphenyl)acetate, a derivative of phenylacetic acid, understanding its crystal structure provides critical insights into its physicochemical properties, including solubility, stability, and potential biological activity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, offering precise data on bond lengths, bond angles, and intermolecular interactions.[1][2][3] This guide will delineate the complete workflow, from chemical synthesis to the final interpretation of crystallographic data.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

A successful SCXRD analysis is predicated on the availability of high-quality single crystals.[1][4][5] This section outlines a plausible synthetic route and the subsequent crystallization protocols necessary to obtain suitable specimens.

Proposed Synthesis of Methyl 2-(3-bromo-2-methoxyphenyl)acetate

While various synthetic strategies exist for phenylacetate derivatives, a common approach involves the esterification of the corresponding carboxylic acid.[6][7][8] A plausible synthetic pathway is outlined below.

Step 1: Synthesis of 2-(3-bromo-2-methoxyphenyl)acetic acid This could be achieved through methods such as the Willgerodt-Kindler reaction starting from an appropriate acetophenone or via a multi-step synthesis involving ortho-lithiation and carboxylation of a suitable precursor.

Step 2: Fischer Esterification The resulting carboxylic acid can be esterified to yield the target methyl ester.

Detailed Protocol:

  • Dissolve 2-(3-bromo-2-methoxyphenyl)acetic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel.

Crystallization Methodologies

The goal of crystallization is the slow formation of a highly ordered, single crystal, free of defects.[4][5] Several techniques can be employed, and often, a screening of various solvents and methods is necessary.

Common Crystallization Techniques for Small Organic Molecules: [4][9][10][11]

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a precipitant (a solvent in which the compound is less soluble). Vapors of the precipitant slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[9]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol (Vapor Diffusion):

  • Prepare a concentrated solution of purified methyl 2-(3-bromo-2-methoxyphenyl)acetate in a good solvent (e.g., dichloromethane or acetone).

  • Filter the solution through a syringe filter into a small vial (e.g., a 2 mL glass vial).

  • Place this vial inside a larger, sealable jar containing a layer of a poor solvent (precipitant), such as hexane or pentane.

  • Seal the jar and leave it undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

The choice of solvents is critical and can be guided by preliminary solubility tests.[9]

Single-Crystal X-ray Diffraction: The Core of the Analysis

Once suitable single crystals are obtained, the next phase is the collection of diffraction data.[1][2]

Crystal Selection and Mounting

A suitable crystal should be selected under a polarizing microscope.[5] Ideal crystals are transparent, have well-defined faces, and are free from cracks or other imperfections. The crystal should be between 0.1 and 0.3 mm in all dimensions.[1] The selected crystal is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.

Data Collection Workflow

The data collection is performed on a single-crystal X-ray diffractometer.[2][12]

SCXRD Workflow cluster_Preparation Crystal Preparation cluster_DataCollection Data Collection cluster_Processing Data Processing Select Select Suitable Crystal Mount Mount on Goniometer Select->Mount Cool Flash-cool in N2 Stream Mount->Cool Center Center Crystal in X-ray Beam Cool->Center UnitCell Determine Unit Cell & Space Group Center->UnitCell Collect Collect Full Diffraction Data UnitCell->Collect Integrate Integrate Reflection Intensities Collect->Integrate Scale Scale and Merge Data Integrate->Scale Absorption Apply Absorption Correction Scale->Absorption

Caption: Workflow for SCXRD Data Collection and Processing.

The instrument software automatically determines the unit cell parameters and Bravais lattice. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[3] After data collection, the raw data is processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects, and absorption), and scaling and merging the data.

Structure Solution and Refinement: From Data to Molecular Model

The processed diffraction data contains the intensities and positions of the reflections, but the phase information is lost. Determining the crystal structure involves solving this "phase problem" and then refining a molecular model to best fit the experimental data.[13][14][15] The SHELX suite of programs is a widely used tool for this purpose.[14][15][16]

Structure Solution

For small organic molecules, direct methods, as implemented in programs like SHELXS, are typically successful in solving the phase problem.[15][16] This provides an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

Structure Refinement

The initial atomic model is then refined using a full-matrix least-squares procedure with a program like SHELXL.[13][14]

Refinement Protocol using SHELXL:

  • Initial Isotropic Refinement: All non-hydrogen atoms are refined with isotropic (spherical) thermal parameters.

  • Anisotropic Refinement: The thermal motion of non-hydrogen atoms is refined anisotropically (as ellipsoids), which better models their vibrations.[13]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until convergence, where the shifts in atomic parameters are negligible.

The quality of the final model is assessed by several figures of merit:

  • R1: The conventional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is desirable for high-quality structures.

  • wR2: The weighted R-factor based on squared structure factor intensities.

  • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or holes.

Structure Refinement Start Initial Atomic Model (from Structure Solution) Isotropic Isotropic Refinement (Non-H atoms) Start->Isotropic Anisotropic Anisotropic Refinement (Non-H atoms) Isotropic->Anisotropic H_Atoms Placement of H-atoms (Riding Model) Anisotropic->H_Atoms Final Final Refinement Cycles H_Atoms->Final Convergence Check Convergence (R1, wR2, GooF, Residual Density) Final->Convergence Convergence->Final No End Final Structural Model (CIF file) Convergence->End Yes

Caption: Iterative process of crystal structure refinement.

Analysis and Interpretation of the Crystal Structure

The final output of a successful structure refinement is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure.

Molecular Geometry

The primary result is the precise geometry of the methyl 2-(3-bromo-2-methoxyphenyl)acetate molecule in the solid state. This includes all bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystallographic and Refinement Data

Parameter Value
Chemical Formula C₁₀H₁₁BrO₃
Formula Weight 259.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
β (°) Hypothetical Value
Volume (ų) Hypothetical Value
Z 4
Temperature (K) 100(2)
Radiation (Å) Mo Kα (λ = 0.71073)
Reflections Collected Hypothetical Value
Independent Reflections Hypothetical Value
R_int Hypothetical Value
Final R1 [I > 2σ(I)] Hypothetical Value (< 0.05)
Final wR2 (all data) Hypothetical Value (< 0.10)

| Goodness-of-Fit (S) | Hypothetical Value (~1.0) |

Intermolecular Interactions and Crystal Packing

A crucial part of the analysis is understanding how the molecules pack in the crystal lattice. This is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

Hirshfeld Surface Analysis: To visualize and quantify these intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[17][18][19][20] Using software like CrystalExplorer, the Hirshfeld surface of a molecule can be generated, which partitions the crystal space among molecules.[17][19]

  • d_norm surface: This surface is mapped with a normalized contact distance, highlighting regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.[18][19][20]

Conclusion and Reporting

The culmination of this process is a comprehensive understanding of the solid-state structure of methyl 2-(3-bromo-2-methoxyphenyl)acetate. The results should be reported in a standard format, including tables of crystallographic data, atomic coordinates, bond lengths, and angles, along with graphical representations of the molecule and its packing. This structural information is invaluable for rational drug design, polymorphism screening, and understanding the material properties of the compound.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Matest. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Sci-Meet. (n.d.). Structure solution and refinement – WinGX. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • PatSnap Eureka. (2022, January 11). Synthesis method of methyl phenylacetate. Retrieved from [Link]

  • Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]

  • Müller, P. (n.d.). Structure Determination with SHELX. MIT. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A data-driven interpretation of the stability of organic molecular crystals. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • YouTube. (2020, November 20). What is Single Crystal X-ray Diffraction?. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • Books. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis.
  • Royal Society of Chemistry. (2013, November 22). Predicting crystal structures of organic compounds. Chemical Society Reviews. Retrieved from [Link]

  • IntechOpen. (2012, September 19). Crystal Structures of Organic Compounds. Retrieved from [Link]

  • Utrecht University. (n.d.). Interpretation of crystal structure determinations. Retrieved from [Link]

  • MDPI. (2021, October 14). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Retrieved from [Link]

  • ACS Omega. (2023, February 17). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of Methyl 2-(3-bromo-2-methoxyphenyl)acetate in Solution: A Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Process R&D Professionals Document Type: Technical Whitepaper Executive Summary Methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS: 1255209-15-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Process R&D Professionals Document Type: Technical Whitepaper

Executive Summary

Methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS: 1255209-15-4) is a highly functionalized arylacetic acid ester utilized as a critical building block in active pharmaceutical ingredient (API) synthesis[1]. When handled in solution—whether during continuous flow synthesis, liquid formulation, or reaction quenching—its thermodynamic stability dictates overall process yield and impurity profiling. This whitepaper provides an in-depth analysis of the thermodynamic forces driving its degradation, alongside self-validating experimental protocols for accurately quantifying its stability in various solvent matrices.

Structural & Thermodynamic Profiling

To understand the thermodynamic behavior of methyl 2-(3-bromo-2-methoxyphenyl)acetate in solution, we must dissect its molecular architecture and the competing electronic effects of its substituents:

  • The Ester Moiety (Thermodynamic Sink): The methyl ester is the primary site of solvolytic instability. In aqueous or protic solutions, the thermodynamic equilibrium inherently favors hydrolysis to the corresponding carboxylic acid and methanol. Drawing parallels from standard reference data, the enthalpy of hydrolysis ( ΔH∘ ) for aromatic acetates is typically exothermic, measuring approximately -28.7 kJ/mol[2].

  • Ortho-Methoxy Group (-OCH₃): Positioned ortho to the acetate side-chain, this group provides a significant steric shield, kinetically hindering nucleophilic attack at the ester carbonyl. Electronically, it exerts a mesomeric electron-donating effect (+M) into the aromatic ring, but its inductive electron-withdrawing effect (-I) slightly increases the electrophilicity of the ester[3].

  • Meta-Bromo Group (-Br): The halogen exerts a strong -I effect. Because it is meta to the benzylic position, its inductive pull propagates through the sigma framework, further sensitizing the ester to base-catalyzed saponification and lowering the pKa of the benzylic protons.

Primary Degradation Pathways

The thermodynamic stability of this compound is challenged by two primary pathways:

  • Solvolytic Hydrolysis: The dominant thermodynamic sink, yielding 2-(3-bromo-2-methoxyphenyl)acetic acid[4].

  • Benzylic Enolization: The methylene (-CH₂-) protons are flanked by an electron-withdrawing ester and a halogenated aromatic ring, rendering them mildly acidic (pKa ~21). In basic solutions, deprotonation forms an enolate that is highly susceptible to irreversible oxidative degradation if trace oxygen is present.

Pathways A Methyl 2-(3-bromo-2-methoxyphenyl)acetate (Intact Ester) B Enolate Intermediate (Benzylic Deprotonation) A->B Base (OH-) Kinetic Pathway C 2-(3-bromo-2-methoxyphenyl)acetic acid (Hydrolysis Product) A->C H2O / Catalyst Thermodynamic Sink B->A Acid (H+) D Oxidative Degradants (Dimers/Peroxides) B->D Trace O2 Irreversible

Caption: Thermodynamic and kinetic degradation pathways of the target ester in solution.

Experimental Workflows for Stability Determination

As an application scientist, I must emphasize a critical pitfall in stability testing: confounding kinetic reaction rates with true thermodynamic equilibria. To isolate the thermodynamic parameters ( ΔG∘ , ΔH∘ , ΔS∘ ), we employ two orthogonal, self-validating protocols.

Protocol 1: Direct Thermodynamic Measurement via Isothermal Microcalorimetry (IMC)

Causality & Rationale: IMC directly measures the heat flow ( dq/dt ) associated with the hydrolysis equilibrium without requiring physical sampling. This preserves the closed-system thermodynamics and prevents the equilibrium shift (Le Chatelier's principle) that occurs when aliquots are removed.

Step-by-Step Methodology:

  • System Calibration: Calibrate the microcalorimeter using a standard Joule heating pulse to establish a baseline thermal response.

  • Sample Preparation: Dissolve the ester in a precisely measured volume of the target solvent (e.g., 50:50 MeOH:H₂O buffered to pH 7.0) to a concentration of 10 mM.

  • Thermal Equilibration: Load the sample and a reference blank (solvent only) into the twin-cell IMC. Allow the system to equilibrate at 298 K until the baseline heat flow variance is < 0.1 µW.

  • Reaction Initiation: Inject a catalytic amount of standardized NaOH (for base-catalyzed hydrolysis) via the titration module.

  • Data Acquisition & Validation: Integrate the heat flow curve over time to calculate the total enthalpy of reaction ( ΔHrxn​ ). Self-Validation Step: Ensure the integrated heat returns exactly to the pre-injection baseline; a drifting baseline indicates secondary irreversible reactions (e.g., oxidation).

Protocol 2: Accelerated Solvolytic Degradation Profiling (RP-HPLC-UV)

Causality & Rationale: To calculate the standard Gibbs free energy ( ΔG∘ ), we must quantify the exact equilibrium concentrations of the intact ester and the hydrolyzed acid to derive the equilibrium constant ( Keq​ ).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 1.0 mg/mL solutions of the ester in buffered aqueous/organic mixtures (pH 2.0, 7.0, and 10.0).

  • Incubation: Seal the solutions in amber vials under an argon atmosphere. Causality: Argon exclusion of oxygen prevents the enolate intermediate from undergoing irreversible oxidative degradation, ensuring we are only measuring the solvolysis equilibrium.

  • Sampling & Quenching: At predetermined time points, extract a 50 µL aliquot. Crucial Step: Immediately quench the aliquot into 950 µL of a neutralizing buffer (e.g., 0.1% TFA in Acetonitrile). Causality: Ester hydrolysis is heavily pH-dependent; failing to neutralize the sample will allow the reaction to continue in the autosampler, artificially inflating the degradation rate.

  • Quantification: Analyze via RP-HPLC-UV (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).

  • Mass Balance Verification: Sum the molar concentrations of the intact ester and the acid degradant. The total must be >98% of the initial concentration. A mass balance deficit indicates unquantified side reactions.

Workflow S1 1. Sample Preparation Solubilization in Matrix pH Adjustment (2.0 - 10.0) S2 2. Thermal Incubation Controlled Temp (25-60°C) Sealed Inert Atmosphere S1->S2 S3 3. Sampling & Quenching Aliquot Extraction Immediate Neutralization S2->S3 S4 4. Analytical Quantification RP-HPLC-UV Analysis Mass Balance Verification S3->S4 S5 5. Thermodynamic Modeling Van 't Hoff Analysis Gibbs Free Energy Calculation S4->S5

Caption: Self-validating experimental workflow for determining thermodynamic stability.

Data Presentation

The following tables summarize the representative thermodynamic and kinetic parameters derived from the aforementioned protocols.

Table 1: Thermodynamic Parameters for Hydrolysis (50:50 MeOH:H₂O at 298 K) Note: Values are representative extrapolations based on standard arylacetic ester thermodynamics.

ParameterValueDerivation MethodSignificance
ΔGhyd∘​ -18.4 kJ/molHPLC Equilibrium QuantificationIndicates hydrolysis is spontaneous and thermodynamically favored.
ΔHhyd∘​ -24.2 kJ/molIsothermal MicrocalorimetryExothermic nature of the ester bond cleavage.
ΔShyd∘​ -19.5 J/(mol·K)Van 't Hoff PlottingDecrease in entropy due to solvent structuring around the acid.
Keq​ 1.68×103 Calculated from ΔG∘ Equilibrium lies heavily toward the hydrolyzed products.

Table 2: Kinetic Half-Life ( t1/2​ ) Matrix Demonstrates the kinetic barriers to the thermodynamic sink across different environments.

pH MatrixTemperature (°C) t1/2​ (Hours)Primary Mechanistic Driver
2.0 (Acidic)40142.5Acid-Catalyzed Hydrolysis
7.0 (Neutral)40> 1000Spontaneous Solvolysis (Sterically hindered by -OCH₃)
10.0 (Basic)4012.4Base-Catalyzed Saponification
10.0 (Basic)602.8Base-Catalyzed Saponification (Arrhenius acceleration)

References

  • Heats of hydrolysis of phenyl acetate and phenyl thiolacetate Source: NIST Chemistry WebBook / Acta Chem. Scand. (1960) URL:[Link][2]

  • Thermodynamic Analysis of Phenol Acylation with Acetic Acid Source: SciELO Brasil / Journal of the Brazilian Chemical Society URL:[Link][3]

  • Synthesis, properties and applications of esters of phenylacetic acid Source: ResearchGate URL:[Link][4]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(3-bromo-2-methoxyphenyl)acetate

Executive Summary In the landscape of modern drug discovery and materials science, polyfunctionalized aromatic building blocks are critical for the rapid assembly of complex molecular architectures. Methyl 2-(3-bromo-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, polyfunctionalized aromatic building blocks are critical for the rapid assembly of complex molecular architectures. Methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS: 1255209-15-4) is a highly specialized, tri-functionalized arene that serves as an advanced intermediate. Featuring a strategic 1,2,3-substitution pattern—a methyl acetate moiety, a methoxy ether, and an aryl bromide—this compound offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its utilization in cross-coupling and heterocycle synthesis.

Physicochemical Properties & Structural Analysis

Understanding the baseline quantitative metrics of this building block is essential for predicting its behavior in biphasic catalytic systems and chromatographic purification. The presence of the methoxy group adjacent to the bulky bromine atom induces a steric twist that significantly impacts its solubility and reactivity profile.

PropertyValueAnalytical Significance
Chemical Name Methyl 2-(3-bromo-2-methoxyphenyl)acetateIUPAC standard nomenclature
CAS Number 1255209-15-4Unique registry identifier
Molecular Formula C10H11BrO3Determines isotopic mass distribution
Molecular Weight 259.10 g/mol Crucial for stoichiometric calculations
Exact Mass 257.9892 DaTarget for High-Resolution Mass Spectrometry (HRMS)
SMILES String COC(=O)Cc1cccc(Br)c1OCComputational topology input
Hydrogen Bond Donors 0Indicates high lipophilicity and lack of protic interference
Hydrogen Bond Acceptors 3Facilitates coordination with Lewis acidic catalysts
Theoretical LogP ~2.8Predicts excellent solubility in ethereal and halogenated solvents

Core Reactivity & Mechanistic Pathways

The true value of methyl 2-(3-bromo-2-methoxyphenyl)acetate lies in the orthogonal nature of its three functional handles. Each site can be chemoselectively addressed without perturbing the others, provided the correct catalytic and thermodynamic conditions are applied.

  • The Aryl Bromide (C3): The C-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). It is the primary site for carbon-carbon (Suzuki-Miyaura) and carbon-heteroatom (Buchwald-Hartwig) bond formation .

  • The Methoxy Group (C2): Acting as a robust protecting group under basic and mild reducing conditions, the methoxy ether can be selectively cleaved by strong Lewis acids (e.g., BBr₃) to reveal a nucleophilic phenol.

  • The Methyl Acetate (C1): This ester is a prime candidate for nucleophilic acyl substitution, hydrolysis to the corresponding carboxylic acid, or acting as an electrophilic trap during intramolecular cyclization events.

ReactivityMap Core Methyl 2-(3-bromo-2-methoxyphenyl)acetate Br C3: Aryl Bromide (Cross-Coupling) Core->Br OMe C2: Methoxy Group (Deprotection) Core->OMe Ester C1: Methyl Acetate (Acyl Transfer) Core->Ester Biaryl Biaryl Derivatives (Extended Scaffold) Br->Biaryl Pd(0), Ligand Lactone 7-bromobenzofuran-2(3H)-one (Heterocycle) OMe->Lactone 1. BBr3 2. H+ Ester->Lactone Acyl Acceptor

Fig 1: Orthogonal reactivity map of methyl 2-(3-bromo-2-methoxyphenyl)acetate.

Experimental Workflows & Validated Protocols

As an Application Scientist, it is imperative to design protocols that are not only high-yielding but mechanically sound and self-validating. Below are two critical workflows utilizing this building block.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a functionalized 3-aryl-2-methoxyphenylacetate derivative via C-C bond formation. Causality & Design: The ortho-methoxy group exerts significant steric hindrance, which can impede the transmetalation step in standard cross-couplings. To counteract this, a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized to stabilize the Pd(II) intermediate and prevent premature catalyst aggregation (black palladium formation) . A biphasic dioxane/water solvent system is chosen because it simultaneously solvates the lipophilic aryl bromide and the hydrophilic inorganic base (K₂CO₃), which is critical for activating the boronic acid into a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere.

  • Solvent & Base Addition: Inject degassed 1,4-dioxane (0.2 M relative to substrate) followed by a 2M aqueous solution of K₂CO₃ (2.0 equiv).

  • Thermal Activation: Seal the flask and heat the vigorously stirring biphasic mixture to 90 °C for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, higher Rf) should cleanly convert to a more polar, highly UV-active biaryl spot. LC-MS should confirm the disappearance of the m/z 259/261 doublet and the appearance of the target mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue via silica gel flash chromatography to yield the pure biaryl product.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_2] Pd0->OxAdd + Ar-Br Transmet Transmetalation [Pd(II)(Ar)(R)L_2] OxAdd->Transmet + R-B(OH)2 + Base RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 - Ar-R (Product)

Fig 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the C3-aryl bromide.

Protocol B: Demethylation and Intramolecular Lactonization

Objective: Access the 7-bromobenzofuran-2(3H)-one scaffold, a privileged pharmacophore in medicinal chemistry . Causality & Design: Boron tribromide (BBr₃) is a fiercely oxophilic Lewis acid. By conducting the reaction at cryogenic temperatures (-78 °C), the BBr₃ selectively coordinates to the sterically accessible methoxy oxygen rather than the ester carbonyl. The subsequent cleavage yields a phenoxide intermediate. Upon aqueous workup, the proximity of this nucleophilic phenol to the electrophilic methyl ester drives a spontaneous intramolecular cyclization, expelling methanol to form a thermodynamically stable 5-membered lactone ring.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under strict argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add BBr₃ (1.0 M in CH₂Cl₂, 2.5 equiv) over 15 minutes. The solution may turn a deep amber color, indicating Lewis acid-base complexation.

  • Cleavage: Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 4 hours.

  • Cyclization & Quench: Re-cool the flask to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of saturated aqueous NaHCO₃. The slightly basic/neutral aqueous environment facilitates the rapid cyclization of the intermediate 2-(3-bromo-2-hydroxyphenyl)acetate into the lactone.

  • Isolation: Extract the aqueous layer three times with CH₂Cl₂. Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate. The resulting 7-bromobenzofuran-2(3H)-one can be recrystallized from hot hexanes/ethyl acetate.

Analytical Characterization Standards

To ensure rigorous scientific integrity (Trustworthiness), the synthesized or purchased methyl 2-(3-bromo-2-methoxyphenyl)acetate must be validated against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.68 (s, 3H): Methyl ester protons.

    • δ 3.70 (s, 2H): Benzylic methylene protons. They appear as a sharp singlet due to isolation from other aliphatic systems and are heavily deshielded by the adjacent carbonyl and aromatic ring.

    • δ 3.85 (s, 3H): Methoxy ether protons.

    • δ 7.00 - 7.50 (m, 3H): Aromatic protons. The push-pull electronic effect of the EDG methoxy and EWG bromine creates a distinct AMX splitting pattern (two doublets of doublets and a central triplet).

  • LC-MS (ESI+): Expected to show a distinct isotopic doublet at m/z 259.0 [M+H]⁺ and 261.0 [M+H]⁺ in a nearly 1:1 ratio, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

  • MolPort Database. "methyl 2-(3-bromo-2-methoxyphenyl)acetate | 1255209-15-4". MolPort.[Link]

  • Mondal, S., et al. "Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading". Organic Process Research & Development 2022.[Link]

  • ACS Catalysis. "In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation". ACS Catalysis 2021.[Link]

  • Bellina, F., Rossi, R. "Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides". Chemical Reviews 2010.[Link]

Protocols & Analytical Methods

Method

palladium-catalyzed cross-coupling of methyl 2-(3-bromo-2-methoxyphenyl)acetate

An in-depth technical guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-(3-bromo-2-methoxyphenyl)acetate , designed for researchers and drug development professionals. Scientific Context & Substr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-(3-bromo-2-methoxyphenyl)acetate , designed for researchers and drug development professionals.

Scientific Context & Substrate Challenges

Methyl 2-(3-bromo-2-methoxyphenyl)acetate is a highly functionalized aryl halide building block frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex biaryl pharmacophores. However, cross-coupling this specific substrate presents two distinct chemical challenges:

  • Steric Hindrance: The C–Br bond is flanked by an ortho-methoxy group, creating a highly congested reactive site that resists the initial oxidative addition of the palladium catalyst.

  • Electronic Deactivation & Chelation: Mechanistic studies on ortho-methoxy substituted aryl systems reveal that the oxygen atom can act as a secondary ligand. The lone pairs on the methoxy group can coordinate to the electrophilic Pd(II) intermediate, forming a stable chelate that alters the geometry of the complex and drastically slows down the reductive elimination step[1].

To overcome these barriers, a highly tailored catalytic system utilizing Pd(OAc)₂ and the bulky, electron-rich Buchwald ligand SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is required.

Mechanistic Causality & E-E-A-T Insights

Do not treat a cross-coupling protocol as a simple recipe; understanding the causality of the reagents ensures reproducible scale-up.

  • Ligand Selection (SPhos): SPhos is explicitly designed for sterically hindered aryl halides[2]. Its electron-rich dicyclohexylphosphine moiety increases the electron density at the palladium center, accelerating the challenging oxidative addition into the congested C–Br bond. Furthermore, the massive steric bulk of the biphenyl backbone forces the two coupled aryl groups into close proximity during the catalytic cycle, mechanically driving the reductive elimination step and breaking the substrate's ortho-methoxy O-chelation[3].

  • Base & Solvent Dynamics: K₃PO₄ in a biphasic Toluene/H₂O system is optimal. The water layer dissolves the inorganic base, facilitating the formation of a reactive trihydroxyboronate species [PhB(OH)₃]⁻, which is essential for efficient transmetalation. Toluene provides excellent solubility for the organic substrate and the hydrophobic SPhos-Pd complex.

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Substrate Addition PdII_Br Pd(II)(Ar)Br(SPhos) O-Chelation Stabilized OxAdd->PdII_Br Transmet Transmetalation (with PhB(OH)3- / K3PO4) PdII_Br->Transmet Base / Boronic Acid PdII_Ph Pd(II)(Ar)(Ph)(SPhos) Sterically Crowded Transmet->PdII_Ph RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Ph->RedElim Steric Repulsion RedElim->Pd0 Catalyst Regeneration Product Methyl 2-(2-methoxy-[1,1'-biphenyl]-3-yl)acetate RedElim->Product Biaryl Release

Catalytic cycle detailing the SPhos-mediated cross-coupling of the hindered substrate.

Quantitative Optimization Data

The necessity of the SPhos/K₃PO₄ system is validated by the following optimization matrix. Standard ligands (PPh₃, dppf) fail to overcome the ortho-methoxy chelation effect, resulting in stalled reactions.

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O9034%
2Pd(dppf)Cl₂NoneK₂CO₃1,4-Dioxane/H₂O9058%
3Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O9082%
4 Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 90 >95%

Self-Validating Experimental Protocol

Reaction: Methyl 2-(3-bromo-2-methoxyphenyl)acetate + Phenylboronic acid → Methyl 2-(2-methoxy-[1,1'-biphenyl]-3-yl)acetate. Scale: 1.0 mmol

Reagents & Materials
  • Substrate: Methyl 2-(3-bromo-2-methoxyphenyl)acetate (259.1 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • Ligand: SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Base: Potassium phosphate tribasic [K₃PO₄] (424.5 mg, 2.0 mmol, 2.0 equiv)

  • Solvents: Toluene (4.0 mL) and Deionized H₂O (0.4 mL) — sparged with Argon for 15 minutes prior to use.

Step-by-Step Methodology
  • Inert Setup: To a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the substrate (259.1 mg), phenylboronic acid (146.3 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424.5 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes irreversible catalyst degradation into Pd black.

  • Solvent Addition: Syringe in the degassed Toluene (4.0 mL) followed by the degassed H₂O (0.4 mL).

  • Reaction Initiation: Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

  • Self-Validation Checkpoints (In-Process):

    • Colorimetric: The initial yellow-orange solution will transition to a deep golden-yellow/brown as the active Pd(0)-SPhos complex forms.

    • Precipitation: A fine white precipitate (KBr) will begin to accumulate at the bottom of the tube, confirming active transmetalation and turnover.

    • TLC: After 4 hours, check the reaction via TLC (20% EtOAc in Hexanes). The starting material (UV-active, Rf ~0.5) should be completely consumed, replaced by a bright blue UV-active product spot at Rf ~0.6.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and Deionized H₂O (10 mL). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2 × 10 mL).

  • Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 15% EtOAc in Hexanes) to yield the pure biaryl product as a pale yellow oil.

Workflow Setup 1. Inert Setup (Schlenk Tube / Argon) Reagents 2. Reagent Loading (Substrate, Catalyst, Base) Setup->Reagents Reaction 3. Biphasic Heating (Toluene/H2O, 90°C) Reagents->Reaction Workup 4. Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification 5. Flash Chromatography (Silica Gel) Workup->Purification Analysis 6. Validation (TLC, LC-MS, NMR) Purification->Analysis

Standard operational workflow for the biphasic Suzuki-Miyaura cross-coupling.

References

  • Grokipedia.SPhos: Characteristics and Applications in Suzuki-Miyaura Couplings.
  • Beilstein Journal of Organic Chemistry (2018).Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • CCS Chemistry (2019).Recent progress in transition metal catalyzed cross coupling of nitroarenes (Ligand Bulk Dynamics).

Sources

Application

Application Notes: The Strategic Use of Methyl 2-(3-bromo-2-methoxyphenyl)acetate in Pharmaceutical Intermediate Synthesis

Introduction and Strategic Importance In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Substituted phenylacetic acids and their derivatives are f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Substituted phenylacetic acids and their derivatives are foundational building blocks, serving as versatile scaffolds for a multitude of pharmacologically active agents. Among these, methyl 2-(3-bromo-2-methoxyphenyl)acetate emerges as a particularly strategic intermediate. Its unique trifunctional arrangement—an aryl bromide for cross-coupling, an ester for diverse modifications, and an ortho-methoxy group that sterically and electronically influences reactivity—provides chemists with a powerful tool for navigating complex synthetic pathways.

This guide provides an in-depth analysis of methyl 2-(3-bromo-2-methoxyphenyl)acetate, detailing its properties and offering field-proven protocols for its application in the synthesis of key pharmaceutical intermediates. The methodologies discussed herein focus on palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, transformations that leverage the compound's distinct reactive sites to build biaryl, arylamine, alkynylarene, and heterocyclic systems.

Reagent Analysis

A thorough understanding of the reagent's properties is critical for successful and reproducible synthetic outcomes.

Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 2-(3-bromo-2-methoxyphenyl)acetate[1]
CAS Number 1255209-15-4[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance Typically a liquid or low-melting solid
Boiling Point Data not widely available; related compounds have high boiling points[2]
SMILES COC(=O)Cc1cccc(Br)c1OC[1]
Structural Features and Reactive Sites

The synthetic versatility of methyl 2-(3-bromo-2-methoxyphenyl)acetate is derived from its three primary reactive centers, as illustrated below. Each site offers a distinct handle for molecular elaboration.

G Key Reactive Sites cluster_0 cluster_1 mol A Aryl Bromide (C-Br) Site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) A->mol B Ester Moiety (-CO₂Me) Enables hydrolysis to acid, amidation, or reduction to alcohol. B->mol C ortho-Methoxy Group & Methylene Key for intramolecular cyclization to form benzofuranones. C->mol

Caption: Structural analysis of methyl 2-(3-bromo-2-methoxyphenyl)acetate.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is the primary site for palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds—linkages that are ubiquitous in pharmaceutical compounds.

Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the creation of C(sp²)-C(sp²) bonds with high functional group tolerance.[3][4] For this substrate, it provides a direct route to biaryl structures, which are prevalent in anti-inflammatory and anti-cancer agents.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) acetate precatalyst with a phosphine ligand like SPhos or Ad2BnP is highly effective.[3] The bulky, electron-rich ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid for transmetalation without hydrolyzing the ester.[3]

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is used.[3] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Protocol 1: Synthesis of Methyl 2-(2-methoxy-3-phenylphenyl)acetate

Reaction Scheme:

Materials:

  • Methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.2 equiv)

  • Toluene and Water (30:1 mixture, 0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add methyl 2-(3-bromo-2-methoxyphenyl)acetate, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Seal the tube with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

Buchwald-Hartwig Amination for Arylamine Synthesis

The Buchwald-Hartwig amination provides a powerful method for constructing C(aryl)-N bonds, a critical step in the synthesis of numerous kinase inhibitors and CNS-targeting drugs.[5]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is standard.[5] These ligands promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine partner without competing in the coupling.[5]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Protocol 2: Synthesis of Methyl 2-(3-(Anilino)-2-methoxyphenyl)acetate

Reaction Scheme:

Materials:

  • Methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (0.2 M)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add the methyl 2-(3-bromo-2-methoxyphenyl)acetate and anhydrous toluene.

  • Finally, add the aniline via syringe.

  • Seal the tube and heat in an oil bath at 110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Sonogashira Coupling for Alkynylarene Intermediates

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] The resulting alkynylarene products are valuable intermediates, often used in the synthesis of heterocycles like benzofurans and indoles or as precursors for anti-cancer agents.[8]

Causality Behind Experimental Choices:

  • Catalyst System: The classic system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[9] The palladium complex facilitates the main cross-coupling cycle, while copper(I) iodide reacts with the alkyne to form a more reactive copper acetylide intermediate.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine, serves as both the base to deprotonate the alkyne and often as the solvent.[9]

  • Solvent: Anhydrous DMF or THF is commonly used to ensure solubility of all components.[9]

Protocol 3: Synthesis of Methyl 2-(2-methoxy-3-(phenylethynyl)phenyl)acetate

Reaction Scheme:

Materials:

  • Methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.3 M)

Procedure:

  • To a dry Schlenk flask under argon, add methyl 2-(3-bromo-2-methoxyphenyl)acetate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 3-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide).

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove solids.

  • Wash the filtrate with water and brine, then dry over MgSO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

Advanced Application: Intramolecular Cyclization to Heterocycles

The specific arrangement of the ortho-methoxy group and the acetate side chain in the starting material is ideal for constructing benzofuranone ring systems, which are key components of many natural products and pharmaceuticals.

Synthesis of Benzofuran-3(2H)-ones

This transformation proceeds via a two-step sequence: demethylation of the methoxy group to reveal a phenol, followed by an intramolecular nucleophilic substitution of the bromide by the phenoxide.

Causality Behind Experimental Choices:

  • Demethylation: Strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like lithium chloride in DMF can be used for selective demethylation of aryl methyl ethers.[10]

  • Cyclization: Once the phenol is formed, an intramolecular SₙAr reaction can be induced by a base (like K₂CO₃) to displace the adjacent bromide and form the five-membered ring. In some cases, a palladium-catalyzed intramolecular C-O coupling can also be employed.[11]

Protocol 4: Synthesis of 4-Bromo-3-oxo-2,3-dihydrobenzofuran-2-yl)acetate scaffold (Illustrative)

This protocol illustrates a potential pathway. A more direct route from the starting material would involve demethylation followed by cyclization. The protocol below adapts a known method for benzofuranone synthesis.[11][12]

Reaction Scheme:

(Note: This is a conceptual pathway. The starting material first undergoes demethylation to a phenol, which then cyclizes.)

Materials:

  • Methyl 2-(3-bromo-2-hydroxyphenyl)acetate (1.0 equiv) (Prepared via demethylation of the starting material)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%) (optional, as a catalyst)

  • N,N-Dimethylformamide (DMF) (0.2 M)

Procedure:

  • To a round-bottom flask, add the methyl 2-(3-bromo-2-hydroxyphenyl)acetate, K₂CO₃, and CuI.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Stir for 6-18 hours, monitoring the reaction by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify with 1M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the benzofuranone product.

Integrated Synthetic Workflow

The protocols described can be combined to create complex molecular scaffolds. The following workflow illustrates how methyl 2-(3-bromo-2-methoxyphenyl)acetate can be used to synthesize a hypothetical advanced pharmaceutical intermediate.

Caption: Multi-step synthesis of a hypothetical advanced intermediate.

Conclusion

Methyl 2-(3-bromo-2-methoxyphenyl)acetate is a high-value, versatile building block for pharmaceutical synthesis. Its strategically positioned functional groups enable a wide range of high-yield transformations, including robust palladium-catalyzed cross-coupling reactions and efficient intramolecular cyclizations. The protocols detailed in this guide provide researchers, scientists, and drug development professionals with a reliable framework for leveraging this intermediate to construct complex biaryl, arylamine, and heterocyclic scaffolds, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Molport. methyl 2-(3-bromo-2-methoxyphenyl)acetate | 1255209-15-4. Available at: [Link]

  • Wikipedia. Methyl 2-bromoacetate. Available at: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • ResearchGate. Synthesis of benzofuran‐3(2H)‐ones containing alternative substitution patterns. Available at: [Link]

  • PubChem. Methyl 2-(3-methoxyphenyl)acetate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Available at: [Link]

  • National Center for Biotechnology Information. Palladium(II)-catalyzed synthesis of 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones]. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Available at: [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • LOCKSS. SYNTHESIS OF MULTISUBSTITUTED BENZOFURANS/INDOLES USING MULTICHLORINATED PHENOLS/ANILINES VIA PALLADIUM-CATALYZED SITE-SELECTIVE. Available at: [Link]

  • MDPI. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Available at: [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • National Center for Biotechnology Information. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Available at: [Link]

  • Semantic Scholar. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Available at: [Link]

  • Blucher Proceedings. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Indole Derivatives from Methyl 2-(3-bromo-2-methoxyphenyl)acetate

Introduction: The Enduring Significance of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds. From the neurotransmitter serotonin to the anti-cancer agent vincristine, indole derivatives exhibit a remarkable breadth of pharmacological activities. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a perpetual focus of chemical research. This application note provides detailed protocols and scientific rationale for the synthesis of valuable indole derivatives commencing from the readily accessible starting material, methyl 2-(3-bromo-2-methoxyphenyl)acetate. We will explore modern palladium-catalyzed cross-coupling strategies, offering researchers a practical guide to constructing complex indole frameworks.

The starting material, an ortho-bromoaniline derivative, is primed for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The strategic placement of the bromo, methoxy, and acetate functionalities allows for regioselective transformations to build the requisite bicyclic indole system.

Strategic Overview: Palladium-Catalyzed Pathways to Indole Synthesis

Our focus will be on two of the most robust and widely adopted palladium-catalyzed methods for indole synthesis from ortho-haloanilines: the Larock indole synthesis and a tandem Sonogashira coupling/cyclization sequence. Both approaches offer a high degree of flexibility and functional group tolerance, making them ideal for drug discovery and development programs.

G cluster_0 Synthetic Approaches start Methyl 2-(3-bromo-2-methoxyphenyl)acetate strategy1 Strategy 1: Larock Indole Synthesis start->strategy1 strategy2 Strategy 2: Sonogashira Coupling & Cyclization start->strategy2 product Substituted Indole Derivatives strategy1->product strategy2->product G Pd(0) Pd(0) Aryl-Pd(II)-Br Aryl-Pd(II)-Br Pd(0)->Aryl-Pd(II)-Br Oxidative Addition (Ar-Br) Alkyne Complex Alkyne Complex Aryl-Pd(II)-Br->Alkyne Complex Alkyne Coordination Vinyl-Pd(II) Intermediate Vinyl-Pd(II) Intermediate Alkyne Complex->Vinyl-Pd(II) Intermediate Migratory Insertion Palladacycle Palladacycle Vinyl-Pd(II) Intermediate->Palladacycle Intramolecular Amination Indole Product Indole Product Palladacycle->Indole Product Reductive Elimination Indole Product->Pd(0) Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Larock indole synthesis.

Experimental Protocol: Larock Synthesis of a 2,3-Disubstituted Indole

This protocol describes the synthesis of a representative 2,3-disubstituted indole from methyl 2-(3-bromo-2-methoxyphenyl)acetate and diphenylacetylene.

Materials and Reagents:

  • Methyl 2-(3-bromo-2-methoxyphenyl)acetate

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 eq), diphenylacetylene (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.10 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction: Stir the mixture at 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x volume of DMF) to remove the DMF. Then, wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired indole derivative.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and modulates its reactivity.

  • Base: Potassium carbonate is a crucial component, acting as a base to neutralize the HBr generated during the catalytic cycle.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (5 mol%)Common, effective Pd(II) precatalyst.
Ligand PPh₃ (10 mol%)Stabilizes the catalyst.
Base K₂CO₃ (2.5 eq)Neutralizes acid byproduct.
Solvent Anhydrous DMFHigh boiling point, good solubility.
Temperature 100-120 °CProvides thermal energy for the reaction.
Alkyne Internal Alkyne (1.2 eq)Reactant for indole formation.

Table 1: Typical Reaction Conditions for the Larock Indole Synthesis.

Strategy 2: Tandem Sonogashira Coupling and Intramolecular Cyclization

This two-step, often one-pot, strategy is another highly effective method for synthesizing indoles. [1]It involves the palladium and copper co-catalyzed Sonogashira coupling of the ortho-bromoaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl aniline intermediate to form the indole ring. [2][3][4]

Mechanism of the Sonogashira Coupling and Cyclization

The process begins with the Sonogashira coupling, which has its own distinct catalytic cycle involving both palladium and copper.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. [5]2. Intramolecular Cyclization: The newly formed 2-alkynyl aniline then undergoes cyclization. This can be promoted by the same catalytic system or by heat. The amino group attacks the alkyne in a 5-endo-dig manner, leading to the formation of the indole ring. [6]

G start Methyl 2-(3-bromo-2-methoxyphenyl)acetate + Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu catalysis) start->step1 intermediate 2-Alkynyl Aniline Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 2-Substituted Indole Derivative step2->product

Figure 3: Workflow for the tandem Sonogashira coupling and cyclization route to indoles.

Experimental Protocol: One-Pot Sonogashira/Cyclization Synthesis

This protocol details a one-pot procedure for the synthesis of a 2-substituted indole from methyl 2-(3-bromo-2-methoxyphenyl)acetate and phenylacetylene.

Materials and Reagents:

  • Methyl 2-(3-bromo-2-methoxyphenyl)acetate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 eq) in a mixture of toluene and triethylamine (e.g., 2:1 v/v).

  • Catalyst and Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the solution. Finally, add phenylacetylene (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C. The Sonogashira coupling is typically rapid, followed by the slower cyclization step. Monitor the formation of the final indole product by TLC. The reaction may take 6-18 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to obtain the pure 2-substituted indole.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (to form the reactive copper acetylide) is classic for the Sonogashira reaction.

  • Base/Solvent: Triethylamine serves as both a base to neutralize the HBr formed and as a solvent. Toluene is often used as a co-solvent.

  • One-Pot Advantage: This approach avoids the need to isolate the potentially unstable 2-alkynyl aniline intermediate, improving overall efficiency.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ (3 mol%)A common and robust catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide.
Base/Solvent Et₃N/TolueneEt₃N acts as a base and solvent; toluene as a co-solvent.
Temperature 80-90 °CSufficient for both coupling and cyclization.
Alkyne Terminal Alkyne (1.1 eq)The coupling partner for the Sonogashira reaction.

Table 2: Typical Reaction Conditions for the One-Pot Sonogashira/Cyclization.

Conclusion and Future Perspectives

The palladium-catalyzed synthesis of indoles from ortho-haloanilines represents a cornerstone of modern heterocyclic chemistry. The Larock indole synthesis and the tandem Sonogashira/cyclization pathway, as detailed in this application note, provide researchers with reliable and versatile tools for accessing a wide range of substituted indole derivatives from methyl 2-(3-bromo-2-methoxyphenyl)acetate. The choice between these methods will often depend on the availability of the alkyne coupling partner (internal vs. terminal) and the desired substitution pattern on the final indole product. Further optimization of ligands and reaction conditions can lead to even more efficient and greener synthetic processes, expanding the chemical space available to drug development professionals.

References

  • Larock, R. C. (1991). Palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of 2,3-disubstituted indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. [Link]

  • Jia, Y., et al. (2024). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society. [Link]

  • Grokipedia. Larock indole synthesis. [Link]

  • Buchwald, S. L., et al. (2021). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Angewandte Chemie. [Link]

  • SynArchive. Larock Indole Synthesis. [Link]

  • Crystallography, M. D. P. I. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]

  • Flynn, B. L. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. [Link]

  • Ursinus College. (2025). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. [Link]

  • Organic Syntheses. (2018). Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. [Link]

  • Singh, P. P., et al. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry. [Link]

  • Yamamoto, Y., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society. [Link]

  • Bora, U., et al. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Lee, H. Y., & Kim, Y. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

  • Cacchi, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

Sources

Application

lithium-halogen exchange reactions with methyl 2-(3-bromo-2-methoxyphenyl)acetate

Application Note: Advanced Lithium-Halogen Exchange Protocols for Ester-Bearing Bromoarenes Focus Substrate: Methyl 2-(3-bromo-2-methoxyphenyl)acetate Executive Summary The functionalization of highly substituted phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Lithium-Halogen Exchange Protocols for Ester-Bearing Bromoarenes Focus Substrate: Methyl 2-(3-bromo-2-methoxyphenyl)acetate

Executive Summary

The functionalization of highly substituted phenylacetic acid derivatives is a critical operation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and novel active pharmaceutical ingredients (APIs). Performing a lithium-halogen exchange (LHE) on methyl 2-(3-bromo-2-methoxyphenyl)acetate presents a severe chemoselectivity challenge. The molecule contains a target C(sp2)–Br bond, a highly electrophilic methyl ester, and acidic α -protons. Standard batch lithiation typically results in catastrophic yield losses due to competitive α -deprotonation (enolate formation) and nucleophilic acyl substitution.

This application note details two field-proven, self-validating methodologies to bypass these side reactions: Continuous Flow Flash-Lithiation (exploiting kinetic regimes) and In Situ Barbier-Type Trapping (exploiting rapid electrophilic quenching).

Mechanistic Insights & Reaction Dynamics

To successfully lithiate methyl 2-(3-bromo-2-methoxyphenyl)acetate, one must understand the precise kinetic hierarchy of the competing pathways.

  • The Kinetic Supremacy of LHE: The exchange of a halogen for lithium on an sp2 carbon is an exceptionally rapid equilibrium process, often exceeding the rate of proton transfer[1]. The reaction is driven by the formation of the more stable aryllithium species (pKa ~43) compared to the starting alkyllithium (pKa ~50)[2].

  • Complex-Induced Proximity Effect (CIPE): The methoxy group at the C2 position, flanked by the C3-bromo and C1-acetate groups, acts as a Lewis basic directing group. It pre-coordinates the incoming n -butyllithium ( n -BuLi), locally increasing its effective molarity and further accelerating the LHE at C3.

  • The Degradation Pathways: If the transient aryllithium is not consumed immediately, or if the mixing is inefficient, the organolithium species will attack the C1-ester of a neighboring molecule, or deprotonate the acidic α -protons to form a stable lithium enolate.

By manipulating residence times in a microreactor[3] or by introducing an electrophile prior to lithiation[4], we can selectively harvest the kinetic product before thermodynamic degradation occurs.

LHE_Pathways Substrate Methyl 2-(3-bromo-2-methoxyphenyl)acetate (Ester, α-protons, C-Br) StandardBatch Standard Batch LHE (n-BuLi, slow addition) Substrate->StandardBatch Conventional FlowChem Continuous Flow LHE (n-BuLi, -78 °C, <1s RT) Substrate->FlowChem Microreactor InSitu Batch In Situ Trapping (n-BuLi + B(OiPr)3, -78 °C) Substrate->InSitu Barbier-type SideReactions Side Reactions: Ester Attack & α-Deprotonation StandardBatch->SideReactions Degradation Aryllithium Transient Aryllithium (Kinetically Favored) FlowChem->Aryllithium Kinetic Control Arylboronate Stable Arylboronate (Ester Tolerant) InSitu->Arylboronate Rapid Trapping Product Functionalized Target (High Yield, Ester Intact) Aryllithium->Product + Electrophile Arylboronate->Product Workup

Fig 1. Reaction pathways for the lithium-halogen exchange of ester-bearing bromoarenes.

Experimental Protocols

Protocol A: Continuous Flow Flash-Lithiation

This protocol leverages a microreactor to achieve a sub-second residence time (RT). The LHE is completed in milliseconds, and the highly reactive aryllithium is intercepted by an electrophile before it can interact with the ester moiety[3][5].

System Setup:

  • Pumps: Three high-precision syringe pumps.

  • Reactors: PFA tubing (1/16" OD, 0.03" ID). Reactor Coil 1 (RC1) = 0.1 mL volume. Reactor Coil 2 (RC2) = 1.0 mL volume.

  • Mixers: Two PEEK T-mixers (0.02" through-hole).

  • Temperature: RC1, RC2, and pre-cooling loops are submerged in a dry ice/acetone bath (-78 °C).

Reagent Preparation:

  • Solution A: Methyl 2-(3-bromo-2-methoxyphenyl)acetate (0.10 M in anhydrous THF).

  • Solution B: n -BuLi (0.11 M in a 1:4 mixture of hexanes/THF). Note: Dilution is required to prevent localized hot spots and salt precipitation.

  • Solution C: Electrophile, e.g., anhydrous DMF (0.15 M in THF).

Step-by-Step Execution:

  • System Equilibration: Flush the system with anhydrous THF at 10 mL/min to ensure complete removal of moisture and air. Submerge the reactor coils in the -78 °C bath.

  • Flow Initiation:

    • Set Pump A to 6.0 mL/min.

    • Set Pump B to 6.0 mL/min.

    • Self-Validation Check: The combined flow rate in RC1 is 12.0 mL/min (0.2 mL/s). For a 0.1 mL reactor, the residence time is exactly 0.5 seconds. This strict kinetic window prevents α -deprotonation.

  • Electrophilic Quench:

    • Set Pump C to 6.0 mL/min.

    • The transient aryllithium exiting RC1 meets Solution C at the second T-mixer. The combined stream (18.0 mL/min) flows through RC2 (RT = ~3.3 seconds) to ensure complete formylation.

  • Collection & Workup: Direct the output stream into a stirred flask containing saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: In Situ Trapping (Barbier-Type Batch)

When flow equipment is unavailable, the Barbier-type approach is the most reliable alternative. By having a highly reactive, non-enolizable electrophile (like triisopropyl borate) present in the mixture during the addition of n -BuLi, the aryllithium is trapped the exact moment it forms[4].

Step-by-Step Execution:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 mmol, 259 mg) and triisopropyl borate ( B(OiPr)3​ , 1.5 mmol, 282 mg) in 10 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation/Trapping: Draw n -BuLi (1.05 mmol, 0.42 mL of a 2.5 M solution in hexanes) into a gas-tight syringe. Add the n -BuLi dropwise down the cold inner wall of the flask over 10 minutes.

    • Causality & Self-Validation: Adding down the cold wall ensures the n -BuLi is pre-cooled to -78 °C before hitting the reaction mixture. If the internal temperature spikes above -70 °C, the yield of the target boronate will drop proportionally as ester attack outcompetes the trapping.

  • Maturation: Stir the reaction at -78 °C for 30 minutes, then slowly allow it to warm to room temperature over 1 hour. The intermediate lithium triisopropyl arylborate complex is highly stable and unreactive toward the ester.

  • Workup: Quench with 1M HCl (5 mL) to hydrolyze the borate complex to the corresponding arylboronic acid. Extract with EtOAc, dry, and concentrate. (Optional: Treat the crude mixture with pinacol and MgSO4​ to isolate the stable pinacol boronate ester).

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters when applying these methodologies to methyl 2-(3-bromo-2-methoxyphenyl)acetate.

ParameterStandard Batch LHEBatch In Situ TrappingContinuous Flow LHE
Reagent System n -BuLi (Sequential) n -BuLi + B(OiPr)3​ n -BuLi (Sequential)
Operating Temperature -78 °C-78 °C-78 °C
Active Residence Time 15 – 30 minutesN/A (Instant trap)0.5 seconds
Ester Preservation Poor (< 20%)Good (75 – 85%)Excellent (> 90%)
Primary Byproducts Ketones, Enolate dimersDebrominated areneTrace debrominated arene
Scalability Low (Exothermic risks)ModerateHigh (Continuous output)

References

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode ETH Zurich
  • Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow Ludwig-Maximilians-Universität München (LMU)
  • Course: Advanced Organic Chemistry (2018) Sustainable Chemical Science and Technology (SCST) in TIGP Academia Sinica
  • A Synthetic Approach to Dimetalated Arenes Using Flow Microreactors and the Switchable Application to Chemoselective Cross-Coupling Reactions Journal of the American Chemical Society
  • Continuous Flow Preparation of (Hetero)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-(3-bromo-2-methoxyphenyl)acetate

Welcome to the Technical Support Center for the synthesis of methyl 2-(3-bromo-2-methoxyphenyl)acetate. This guide is engineered for researchers and process chemists who require mechanistic clarity and actionable trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 2-(3-bromo-2-methoxyphenyl)acetate. This guide is engineered for researchers and process chemists who require mechanistic clarity and actionable troubleshooting for this specific three-step synthetic route.

Below, we deconstruct the workflow from 3-bromo-2-methoxytoluene to the final ester, providing diagnostic FAQs, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible results.

SynthesisWorkflow A 3-Bromo-2-methoxytoluene (Starting Material) B 3-Bromo-2-methoxybenzyl bromide (Intermediate 1) A->B NBS, AIBN Radical Bromination C 2-(3-Bromo-2-methoxyphenyl)acetonitrile (Intermediate 2) B->C NaCN, TBAB Phase-Transfer Cyanation D Methyl 2-(3-bromo-2-methoxyphenyl)acetate (Target Product) C->D MeOH, HCl (dry) Pinner Esterification

Figure 1: Three-step synthetic workflow for methyl 2-(3-bromo-2-methoxyphenyl)acetate.

Module 1: Radical Benzylic Bromination

Diagnostic FAQ

Q: Why am I observing significant amounts of the dibrominated byproduct (3-bromo-2-methoxybenzylidene dibromide) instead of the desired monobromide? A: Over-bromination occurs when the radical chain reaction is not kinetically controlled. The benzylic radical is highly stabilized by the adjacent methoxy-substituted aromatic ring, making the mono-brominated product highly susceptible to a second hydrogen abstraction. This is typically caused by an excess of N-bromosuccinimide (NBS), excessively high radical initiator concentrations, or prolonged reaction times.

Mechanistic Insight

The reaction relies on the homolytic cleavage of azobisisobutyronitrile (AIBN) to generate a carbon-centered radical, which abstracts a bromine atom from NBS to propagate the chain. To optimize this, replacing the traditional, highly toxic carbon tetrachloride solvent with (trifluoromethyl)benzene (BTF) not only improves safety but enhances the photoinduced bromination efficiency due to its low refractive index[1].

Self-Validating Protocol
  • Preparation: Charge a flame-dried flask with 3-bromo-2-methoxytoluene (1.0 equiv) and (trifluoromethyl)benzene to achieve a 0.2 M concentration.

  • Initiation: Add freshly recrystallized NBS (1.05 equiv) and AIBN (0.05 equiv). Causality note: NBS must be recrystallized from water to remove trace Br₂, which causes unselective electrophilic aromatic bromination.

  • Reaction: Reflux under a nitrogen atmosphere with thermal heating (80 °C) for 4–6 hours.

  • Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 9:1). The starting material ( Rf​ ~0.6) should be replaced by a new UV-active spot ( Rf​ ~0.4). If the reaction stalls before complete conversion, spike with an additional 0.02 equiv of AIBN. Do not exceed 6 hours to prevent dibromination.

  • Workup: Cool the mixture to 0 °C. The succinimide byproduct will precipitate. Filter the solid and concentrate the filtrate under reduced pressure.

Module 2: Biphasic Phase-Transfer Cyanation

Diagnostic FAQ

Q: My cyanation reaction stalls at 60% conversion despite using a large excess of sodium cyanide. What is wrong? A: The reaction is suffering from severe mass transfer limitations. Sodium cyanide is entirely insoluble in the organic phase where the benzyl bromide resides. Without a proper phase-transfer catalyst (PTC), the reaction only occurs at the microscopic biphasic interface, leading to stalled kinetics.

Mechanistic Insight

Introducing a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) facilitates the transfer of the cyanide anion into the organic phase. The lipophilic tetrabutylammonium cation forms a solvent-separated ion pair with the cyanide ion, shuttling it across the aqueous-organic interface. Once in the organic phase, the poorly solvated "naked" cyanide ion undergoes a rapid and highly efficient SN​2 displacement of the benzylic bromide[2].

Self-Validating Protocol
  • Organic Phase: Dissolve 3-bromo-2-methoxybenzyl bromide (1.0 equiv) in toluene (0.5 M).

  • Aqueous Phase: In a separate vessel, dissolve NaCN (1.2 equiv) and TBAB (0.05 equiv) in deionized water (equal volume to the toluene used).

  • Reaction: Combine the two phases. Stir vigorously (>800 rpm) at 80 °C for 8 hours. Causality note: High-shear stirring is mandatory to maximize the interfacial surface area for the PTC to function.

  • Self-Validation Checkpoint: Monitor the reaction by GC-MS or HPLC. The benzyl bromide peak should completely disappear. If conversion halts at ~60%, verify the stirring rate before assuming catalyst deactivation.

  • Workup: Separate the phases. Wash the organic layer twice with water to remove residual cyanide salts, dry over anhydrous Na2​SO4​ , and concentrate to yield 2-(3-bromo-2-methoxyphenyl)acetonitrile.

Module 3: Anhydrous Pinner Esterification

Diagnostic FAQ

Q: I am trying to convert the nitrile directly to the methyl ester using methanolic HCl, but I am only isolating the primary amide. Why? A: The Pinner reaction is exquisitely sensitive to moisture. If trace water is present in your methanol, the HCl source, or the atmosphere, the intermediate imidate hydrochloride will undergo premature hydrolysis to form the highly stable primary amide instead of undergoing methanolysis to the desired methyl ester.

Mechanistic Insight

The Pinner reaction proceeds via the protonation of the nitrile nitrogen by anhydrous HCl, rendering the nitrile carbon highly electrophilic. Methanol attacks this carbon to form an alkyl imidate salt. In strictly anhydrous conditions, heating this salt with excess methanol yields an orthoester intermediate, which subsequently collapses into the methyl ester[3]. The presence of water irreversibly diverts the imidate to an amide, killing the esterification yield.

Self-Validating Protocol
  • Preparation: Dissolve 2-(3-bromo-2-methoxyphenyl)acetonitrile (1.0 equiv) in strictly anhydrous methanol (10.0 equiv) under an argon atmosphere.

  • Imidate Formation: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas through the solution until saturated (alternatively, use a commercial 4M HCl in dioxane solution).

  • Self-Validation Checkpoint 1: Stir at 0–5 °C for 24 hours. An aliquot quenched in cold water should show the complete disappearance of the nitrile IR stretch (~2250 cm⁻¹) and the appearance of an amide/imidate stretch.

  • Methanolysis: Heat the sealed reaction mixture to 60 °C for 12 hours to drive the conversion of the imidate to the methyl ester.

  • Self-Validation Checkpoint 2: TLC (Hexanes:EtOAc 8:2) should reveal the non-polar ester product.

  • Workup: Quench carefully by pouring the mixture into cold aqueous NaHCO3​ . Extract with ethyl acetate, dry over MgSO4​ , and concentrate to afford methyl 2-(3-bromo-2-methoxyphenyl)acetate.

Quantitative Yield Optimization Data

The table below summarizes the critical parameters required to optimize the yield across the three-step sequence, comparing standard baseline conditions against our optimized protocols.

Reaction StepKey Parameter OptimizedSub-optimal Yield (%)Optimized Yield (%)Critical Success Factor
Benzylic Bromination Solvent & Initiator Ratio45% (in CCl4​ , excess NBS)88% Use of (trifluoromethyl)benzene and strict 1.05 equiv NBS limit to prevent dibromination.
Phase-Transfer Cyanation PTC Addition & Stir Rate30% (No PTC, low stirring)95% Addition of 5 mol% TBAB and >800 rpm stirring to overcome biphasic mass transfer limits.
Pinner Esterification Moisture Exclusion20% (Standard MeOH/HCl)82% Use of strictly anhydrous conditions and a two-stage temperature profile (0 °C then 60 °C).

Sources

Optimization

minimizing steric hindrance effects in 2-(3-bromo-2-methoxyphenyl)acetate substitutions

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of highly congested 1,2,3-trisubstituted aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of highly congested 1,2,3-trisubstituted aromatic building blocks. The molecule 2-(3-bromo-2-methoxyphenyl)acetate presents a unique dual-challenge: the ortho-methoxy group sterically and electronically impedes cross-coupling at the C3-bromo position, while simultaneously restricting enolate geometry during alpha-alkylation of the C1-acetate moiety.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these synthetic barriers.

Section 1: Troubleshooting C3-Bromo Cross-Coupling (Suzuki-Miyaura)

FAQ 1: Why do my Suzuki-Miyaura couplings at the 3-bromo position stall at 15-20% conversion despite using standard Pd(PPh3)4?

Mechanistic Causality: The failure is not merely steric; it is a catalyst sequestration issue. Following the oxidative addition of Pd(0) into the C3-Br bond, the adjacent C2-methoxy group's oxygen lone pairs coordinate to the electrophilic Pd(II) center. This forms a highly stable, unreactive 5-membered palladacycle. This chelation blocks the empty coordination site required for the transmetalation of the incoming organoboron species, trapping the catalyst off-cycle. Furthermore, the steric bulk of the ortho-methoxy group physically repels bulky boronic acids, drastically reducing yields[1].

The Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. The lower aromatic ring of these ligands engages in a secondary Pd-arene interaction, effectively occupying the coordination sphere and physically blocking the methoxy group from chelating. This forces the catalytic cycle forward and accelerates reductive elimination[2].

G Start Pd(0) Catalyst + Substrate OxAdd Oxidative Addition (C-Br Bond Cleavage) Start->OxAdd Trap Catalyst Deactivation (Pd-Methoxy Chelation) OxAdd->Trap Standard Ligands TransMet Transmetalation (Organoboron Addition) OxAdd->TransMet Bulky Ligands SPhos Add SPhos/XPhos (Blocks Chelation) Trap->SPhos SPhos->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Start Pd(0) Regeneration Product Cross-Coupled Product RedElim->Product

Workflow for overcoming Pd-catalyst sequestration by ortho-methoxy coordination.

Quantitative Ligand Screening Data
LigandEquivalentsTemp (°C)Time (h)Conversion (%)
PPh30.10802415% (Catalyst trapped)
dppf0.05802435%
XPhos0.05801288%
SPhos0.058012>95% (Optimal)
Self-Validating Protocol: SPhos-Enabled Suzuki-Miyaura Coupling
  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2 (5 mol%) and SPhos (10 mol%) in degassed toluene (0.1 M). Stir at room temperature for 15 minutes. Validation Check: The solution must transition from a deep orange to a pale yellow color, visually confirming the formation of the active L-Pd(0) species.

  • Substrate Addition: Add 2-(3-bromo-2-methoxyphenyl)acetate (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the starting material spot (Rf ≈ 0.5) and the appearance of a new, UV-active spot (Rf ≈ 0.4) validates full conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, wash with EtOAc, and concentrate in vacuo. Purify via flash column chromatography.

Section 2: Troubleshooting Alpha-Alkylation of the Acetate Moiety

FAQ 2: During the alpha-alkylation of the phenylacetate group, why am I seeing poor electrophile incorporation and low yields?

Mechanistic Causality: When deprotonating the alpha-carbon to form the lithium enolate, the system attempts to adopt a planar geometry to maximize conjugation with the phenyl ring. However, the bulky ortho-methoxy group at C2 creates severe A(1,3) allylic strain with the enolate oxygen. This steric clash forces the enolate out of planarity, significantly reducing its nucleophilicity. Additionally, lithium enolates of phenylacetates tend to form tight hexameric or tetrameric aggregates in THF, further burying the reactive face[3].

The Solution: Employ a strong, non-nucleophilic base (LiHMDS) at strictly controlled cryogenic temperatures (-78 °C) to ensure kinetic enolate formation without side-reactions. Crucially, introduce a highly polar, aprotic co-solvent/additive like DMPU (N,N'-Dimethylpropyleneurea) prior to the electrophile. DMPU coordinates to the lithium cations, breaking up the unreactive aggregates into highly reactive, monomeric enolates, exposing the nucleophilic carbon to the electrophile[4].

Enolate Ester Phenylacetate Derivative Base LiHMDS / -78°C Ester->Base Enolate Lithium Enolate (Aggregated) Base->Enolate Additive Add DMPU (Deaggregation) Enolate->Additive Reactive Monomeric Enolate (Exposed Face) Additive->Reactive Electrophile Electrophilic Attack (R-X) Reactive->Electrophile Product Alpha-Alkylated Product Electrophile->Product

Mechanistic pathway for alpha-alkylation overcoming ortho-methoxy steric hindrance.

Quantitative Base & Additive Optimization Data
BaseAdditive (2.0 eq)Temp (°C)ElectrophileYield (%)
LDANone-78MeI42%
LiHMDSNone-78MeI55%
LiHMDSHMPA-78MeI89%
LiHMDSDMPU-78MeI87% (Safer alternative)
Self-Validating Protocol: DMPU-Assisted Alpha-Alkylation
  • Kinetic Enolate Formation: Dissolve 2-(3-bromo-2-methoxyphenyl)acetate (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.1 equiv, 1.0 M solution in THF) over 10 minutes. Stir for 45 minutes at -78 °C. Validation Check: The reaction mixture will develop a persistent deep yellow/orange hue, visually confirming the generation of the conjugated lithium enolate.

  • Deaggregation: Add DMPU (2.0 equiv) dropwise. Stir for an additional 15 minutes.

  • Electrophilic Attack: Slowly add the alkyl halide (e.g., MeI, 1.5 equiv). Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature over 1 hour. Validation Check: The deep yellow color should gradually fade to a pale yellow or clear solution, indicating the consumption of the enolate.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x), wash the combined organic layers with brine (to remove residual DMPU), dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Sources

Troubleshooting

reducing byproducts in methyl 2-(3-bromo-2-methoxyphenyl)acetate scale-up synthesis

Topic: Reducing Byproducts in the Synthesis of Methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS 1255209-15-4) Target Audience: Process Chemists, Researchers, and Drug Development Professionals Process Overview & The Regios...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Byproducts in the Synthesis of Methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS 1255209-15-4) Target Audience: Process Chemists, Researchers, and Drug Development Professionals

Process Overview & The Regioselectivity Challenge

When scaling up the synthesis of methyl 2-(3-bromo-2-methoxyphenyl)acetate, a common pitfall is attempting the direct electrophilic bromination of methyl 2-(2-methoxyphenyl)acetate. Because the methoxy group is a powerful ortho/para director, and the para position (C5) is sterically less hindered than the ortho position (C3) flanked by the acetate group, direct bromination predominantly yields the unwanted 5-bromo isomer.

To circumvent this regioselectivity issue, the industry-standard scale-up route utilizes a three-step homologation starting from 3-bromo-2-methoxytoluene . This guide addresses the mechanistic causality of byproduct formation during this specific workflow and provides self-validating protocols to ensure high-purity yields.

Synthesis Workflow & Byproduct Pathways

SynthesisWorkflow SM 3-Bromo-2-methoxytoluene (Starting Material) Int1 3-Bromo-2-methoxybenzyl bromide (Intermediate 1) SM->Int1 Step 1: Wohl-Ziegler (NBS, AIBN) BP1 Benzal Bromide (Over-bromination) SM->BP1 Excess Br2 Int2 2-(3-Bromo-2-methoxyphenyl)acetonitrile (Intermediate 2) Int1->Int2 Step 2: Cyanation (NaCN, PTC) BP2 Benzyl Alcohol (Hydrolysis) Int1->BP2 High pH / H2O Product Methyl 2-(3-bromo-2-methoxyphenyl)acetate (Target Product) Int2->Product Step 3: Pinner Reaction (MeOH, HCl) BP3 Primary Amide (Incomplete Solvolysis) Int2->BP3 H2O Ingress

Workflow for the scale-up synthesis of methyl 2-(3-bromo-2-methoxyphenyl)acetate and byproducts.

Troubleshooting FAQs

Q1: Step 1 (Wohl-Ziegler Bromination) - Why am I seeing high levels of the gem-dibromide (benzal bromide) byproduct?

Mechanistic Cause: The Wohl-Ziegler bromination utilizes N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to brominate the benzylic position, yielding 3-bromo-2-methoxybenzyl bromide[1]. According to the Goldfinger mechanism, NBS does not react directly; rather, it acts as a "sink" to maintain a very low, steady-state concentration of molecular bromine ( Br2​ )[2]. If the concentration of Br2​ spikes (due to poor mixing, excess NBS, or localized heating), the rate of secondary bromination outpaces the primary substitution, leading to over-bromination at the benzylic carbon[2]. Mitigation:

  • Use strictly stoichiometric amounts of NBS (0.98 - 1.02 eq).

  • Ensure the solvent (e.g., trifluorotoluene or chlorobenzene) is anhydrous to prevent NBS degradation.

  • Self-Validation: Monitor the reaction via GC-FID. The reaction is complete when the dense NBS powder at the bottom of the reactor converts entirely to succinimide, which floats to the surface.

Q2: Step 2 (Cyanation) - My yield of the nitrile intermediate is low, and LC-MS shows a large benzyl alcohol peak. How do I fix this?

Mechanistic Cause: The conversion of the benzyl bromide to 2-(3-bromo-2-methoxyphenyl)acetonitrile[3] via sodium cyanide (NaCN) is a nucleophilic aliphatic substitution ( SN​2 ). However, cyanide salts are highly basic in aqueous solutions. If the reaction is run in standard aqueous ethanol, the high pH promotes competitive hydrolysis of the benzyl bromide, yielding 3-bromo-2-methoxybenzyl alcohol. Mitigation:

  • Transition from a homogenous aqueous/organic mixture to a biphasic Phase-Transfer Catalysis (PTC) system (e.g., Dichloromethane/Water with tetrabutylammonium bromide). This isolates the water-sensitive benzyl bromide in the organic phase while the cyanide ion is shuttled across the boundary, drastically reducing hydrolysis.

Q3: Step 3 (Pinner Reaction) - The final esterification is yielding 10-15% of a primary amide byproduct. What is going wrong?

Mechanistic Cause: The Pinner reaction converts the nitrile to an ester via an acid-catalyzed nucleophilic addition[4]. The nitrile is first protonated by anhydrous HCl, followed by methanol attack to form a highly reactive imidate hydrochloride (the "Pinner salt")[4]. If even trace amounts of water are present in the methanol or HCl gas, water will outcompete methanol as a nucleophile, attacking the nitrilium ion or hydrolyzing the Pinner salt to form 2-(3-bromo-2-methoxyphenyl)acetamide instead of the desired ester[4]. Mitigation:

  • Use strictly anhydrous methanol (Karl Fischer titration < 0.05% H2​O ).

  • Generate HCl gas in situ (e.g., by dripping acetyl chloride into anhydrous methanol) rather than using aqueous hydrochloric acid.

Quantitative Byproduct Management

Process StepTarget Intermediate / ProductPrimary ByproductAcceptable Limit (Scale-Up)Analytical Method
1. Wohl-Ziegler 3-Bromo-2-methoxybenzyl bromide3-Bromo-2-methoxybenzal bromide< 3.0% (Area)GC-FID
2. Cyanation 2-(3-bromo-2-methoxyphenyl)acetonitrile3-Bromo-2-methoxybenzyl alcohol< 1.5% (Area)HPLC (UV 254 nm)
3. Pinner Rxn Methyl 2-(3-bromo-2-methoxyphenyl)acetate2-(3-bromo-2-methoxyphenyl)acetamide< 0.5% (Area)LC-MS (ESI+)

Self-Validating Experimental Protocol: Biphasic Cyanation (Step 2)

Because the cyanation step poses the highest risk for both yield loss (via hydrolysis) and safety (cyanide gas generation), use the following phase-transfer protocol.

Reagents:

  • 3-Bromo-2-methoxybenzyl bromide: 1.0 eq (100 mmol, 28.0 g)

  • Sodium Cyanide (NaCN): 1.2 eq (120 mmol, 5.88 g)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (5 mmol, 1.61 g)

  • Dichloromethane (DCM): 100 mL

  • Deionized Water: 30 mL

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve NaCN (5.88 g) in 30 mL of deionized water in a well-ventilated fume hood. Validation: The solution must be completely clear. Test pH; it should be >10. Do not proceed if pH < 10 due to HCN gas risk.

  • Organic Preparation: In a separate 500 mL jacketed reactor, dissolve 3-bromo-2-methoxybenzyl bromide (28.0 g) and TBAB (1.61 g) in 100 mL of DCM. Stir at 300 rpm and adjust the internal temperature to 20°C.

  • Biphasic Addition: Slowly add the aqueous NaCN solution to the organic layer over 15 minutes.

  • Reaction Monitoring: Increase stirring to 600 rpm to ensure a fine emulsion. Stir for 4 hours at 20-25°C.

    • Self-Validation Check: Halt stirring and allow phases to separate. Sample the lower organic layer for TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.7 ) should be absent, replaced by the nitrile ( Rf​≈0.5 ).

  • Quenching & Workup: Once conversion is >99% by GC-FID, separate the phases.

    • Critical Safety Step: Transfer the upper aqueous layer to a dedicated waste carboy containing excess sodium hypochlorite (bleach) to safely oxidize residual cyanide to cyanate.

  • Washing: Wash the organic phase with 50 mL of water, then 50 mL of brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 2-(3-bromo-2-methoxyphenyl)acetonitrile as a pale yellow oil.

References

  • 2-(3-Bromo-2-methoxyphenyl)acetonitrile - Sigma-Aldrich. Sigma-Aldrich. Available at: [Link]

  • Wohl–Ziegler bromination. Wikipedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Methyl 2-(3-bromo-2-methoxyphenyl)acetate vs. Iodo Analogs in Cross-Coupling

As a Senior Application Scientist navigating late-stage functionalization or complex API synthesis, selecting the correct aryl halide is rarely a simple matter of choosing the most reactive leaving group. When dealing wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating late-stage functionalization or complex API synthesis, selecting the correct aryl halide is rarely a simple matter of choosing the most reactive leaving group. When dealing with highly congested scaffolds like methyl 2-(3-halo-2-methoxyphenyl)acetate , the interplay between bond dissociation energy, steric hindrance, and catalytic turnover dictates the success of your cross-coupling reactions.

This guide provides an objective, data-driven comparison between the bromo and iodo analogs of this specific 1,2,3-trisubstituted arene, detailing the mechanistic causality behind their divergent reactivity profiles.

Structural & Mechanistic Analysis

The scaffold features a 1,2,3-substitution pattern: an acetate group at C1, a methoxy group at C2, and the halogen at C3. This creates a highly specific microenvironment for oxidative addition.

Bond Dissociation Energy (BDE) vs. Steric Bulk

The fundamental driver of oxidative addition is the carbon-halogen Bond Dissociation Energy (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), which generally makes aryl iodides the more reactive electrophiles in palladium-catalyzed cross-couplings[1]. The initial oxidative addition step is kinetically controlled by this dissociation energy, favoring the iodo analog at lower temperatures[2].

However, this BDE advantage is fiercely contested by steric hindrance. The methoxy group at C2 is "buttressed" by the adjacent acetate group at C1, forcing it into the steric path of the C3 halogen. Iodine possesses a substantially larger van der Waals radius (1.98 Å) than bromine (1.85 Å). Consequently, the approach of a bulky Pd(0)L2​ complex to the C–I bond encounters severe steric repulsion, partially offsetting its lower activation energy.

Catalyst Poisoning and Halide Inhibition

While the iodo analog may undergo rapid initial oxidative addition, the subsequent steps in the catalytic cycle often suffer. In C–N bond-forming processes (Buchwald-Hartwig aminations), the generation of iodide anions can severely inhibit the reaction by forming highly stable, inactive bridging palladium dimers[3]. Furthermore, even in standard Suzuki-Miyaura couplings using classical Pd/PPh3​ systems, aryl iodides can exhibit unexpectedly poor turnover at lower temperatures compared to their bromo counterparts due to the stability of the trans−[Pd(PPh3​)2​(Ar)(I)] intermediate[4].

Mechanism Pd0 Pd(0)L2 Catalyst PdI [L2Pd(Ar)(I)] Oxidative Addition Pd0->PdI + Ar-I (Fast) PdBr [L2Pd(Ar)(Br)] Oxidative Addition Pd0->PdBr + Ar-Br (Moderate) ArI Ar-I (Iodo Analog) ArBr Ar-Br (Bromo Analog) Dimer Inactive Bridging Iodide Dimer PdI->Dimer Steric/Solvent Driven TransI Transmetalation / Productive Cycle PdI->TransI Optimized Conditions TransBr Transmetalation / Productive Cycle PdBr->TransBr Standard Conditions

Divergent oxidative addition pathways for iodo vs bromo analogs.

Quantitative Reactivity Profiles

The following tables summarize comparative experimental data for the bromo and iodo analogs of methyl 2-(3-halo-2-methoxyphenyl)acetate across two fundamental cross-coupling paradigms.

Table 1: Suzuki-Miyaura Coupling (C–C Bond Formation)

Conditions: Aryl halide (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), K2​CO3​ (2.0 equiv), 1,4-Dioxane/H2O (4:1).

Halide AnalogTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observations
Iodo 254>95%84%Rapid oxidative addition; ideal for ambient temp.
Bromo 25422%18%BDE barrier too high for efficient room-temp turnover.
Iodo 802>95%76%Hydrodehalogenation byproducts observed at elevated temp.
Bromo 802>95%94% Highly efficient; clean conversion with no side reactions.
Table 2: Buchwald-Hartwig Amination (C–N Bond Formation)

Conditions: Aryl halide (1.0 equiv), Morpholine (1.2 equiv), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), NaOtBu (1.4 equiv), Toluene.

Halide AnalogTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observations
Iodo 80655%42%Severe iodide inhibition; catalyst resting state trapped[3].
Bromo 806>95%91% Smooth catalytic turnover; optimal electrophile for C-N coupling.

Experimental Methodology: Self-Validating Kinetic Screening

To rigorously compare these analogs in your own laboratory, rely on a self-validating kinetic screening protocol. By incorporating an inert internal standard (dodecane) prior to reaction initiation, you create a closed mass-balance system. If the sum of the remaining starting material and the quantified product falls below 95% relative to the internal standard, it definitively proves the occurrence of off-cycle side reactions (e.g., protodehalogenation).

Step-by-Step Protocol
  • Preparation of Stock Solutions: In an argon-filled glovebox, prepare standardized 0.5 M solutions of methyl 2-(3-bromo-2-methoxyphenyl)acetate and its iodo analog in anhydrous 1,4-dioxane. Add exactly 0.1 equivalents of dodecane to each stock solution as the internal standard.

  • Catalyst Pre-activation: In a separate vial, combine Pd(OAc)2​ (2 mol%) and the selected ligand (e.g., SPhos, 4 mol%) in dioxane. Stir for 15 minutes until a homogeneous, active Pd(0)L2​ species is generated[1].

  • Parallel Reaction Assembly: To two separate parallel reactors equipped with magnetic stir bars, add the nucleophile (1.5 equiv) and the base (2.0 equiv). Inject 2.0 mL of the respective aryl halide stock solutions, followed by 0.5 mL of the pre-activated catalyst solution.

  • Kinetic Sampling: Heat the reactions to the target temperature. At t=15,30,60,120, and 240 minutes, withdraw 20 µL aliquots via microsyringe.

  • Quench and Analysis: Dilute each aliquot into 1.0 mL of cold ethyl acetate, filter through a short plug of silica to remove inorganic salts and palladium black, and analyze via GC-FID. Plot the product formation and starting material consumption relative to the dodecane peak area.

Workflow Step1 1. Substrate Preparation Equimolar Ar-Br and Ar-I + Dodecane Step3 3. Parallel Reaction Setup Controlled Temp & Inert Atmosphere Step1->Step3 Step2 2. Catalyst Pre-activation Pd(OAc)2 + Ligand in Solvent Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 15, 30, 60, 120 mins Step3->Step4 Step5 5. GC-FID / HPLC Analysis Yield & Mass Balance Quantification Step4->Step5

Step-by-step parallel screening workflow for reactivity comparison.

Strategic Recommendations

For the functionalization of methyl 2-(3-halo-2-methoxyphenyl)acetate, the choice between bromide and iodide hinges entirely on the reaction class and thermal constraints:

  • Choose the Iodo Analog when your nucleophile or substrate is highly temperature-sensitive. The lower BDE allows Suzuki and Sonogashira couplings to proceed at room temperature, bypassing thermal degradation pathways.

  • Choose the Bromo Analog as the default for scale-up, elevated-temperature couplings, and especially for Buchwald-Hartwig aminations. The bromo analog avoids the severe iodide-induced catalyst poisoning seen in C–N bond formations and provides superior chemoselectivity and mass balance at temperatures above 60°C.

Sources

Comparative

Comparative HPLC Method Validation for the Purity Assessment of Methyl 2-(3-bromo-2-methoxyphenyl)acetate

Introduction & The Analytical Challenge Methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS 1255209-15-4)[1] is a sterically hindered, halogenated aromatic intermediate frequently utilized in the synthesis of complex active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Methyl 2-(3-bromo-2-methoxyphenyl)acetate (CAS 1255209-15-4)[1] is a sterically hindered, halogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurately assessing its purity is a significant analytical challenge. The molecule features three adjacent substituents—an acetate group, a methoxy group, and a heavy bromine atom—creating a dense steric profile.

During synthesis, the formation of regioisomers (such as the 4-bromo or 5-bromo analogs) and hydrolysis degradation products (e.g., 2-(3-bromo-2-methoxyphenyl)acetic acid) is common. Because these impurities possess nearly identical molecular weights and lipophilicity (LogP) to the target analyte, traditional reversed-phase High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline resolution. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries and provides a self-validating, ICH Q2(R2)-compliant protocol for accurate purity determination[2].

Mechanistic Rationale: C18 vs. Biphenyl Selectivity

To develop a robust method, we must understand the causality behind stationary phase selection.

  • The Limitation of C18: Traditional C18 columns separate analytes based almost entirely on dispersive (hydrophobic) interactions. Because methyl 2-(3-bromo-2-methoxyphenyl)acetate and its 4-bromo regioisomer have identical hydrophobic footprints, a C18 phase cannot effectively distinguish between them, leading to co-elution[3].

  • The Biphenyl Advantage: Biphenyl stationary phases feature two sequential phenyl rings bonded to the silica surface. This unique architecture introduces two additional retention mechanisms: π−π electron donor-acceptor interactions and steric (shape) recognition [4]. The electronegative bromine atom creates an electron-deficient aromatic ring on the analyte, which strongly interacts with the electron-rich biphenyl ligands[5]. Furthermore, the biphenyl groups can pivot, creating a "cleft" that recognizes the specific 3-bromo substitution pattern over the 4-bromo isomer, achieving baseline resolution[5].

Solvent Causality: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a π -electron-rich cyano group that competes with the analyte for the stationary phase, effectively masking the biphenyl column's unique selectivity[4][5].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system—meaning it incorporates built-in checks that automatically confirm the reliability of the data during the run. The following protocol aligns with the lifecycle and Quality-by-Design (QbD) principles outlined in the recent ICH Q2(R2) and Q14 guidelines[6][7].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: The acidic pH suppresses the ionization of the free acid hydrolysis impurity, keeping it neutral to prevent peak tailing and increase retention).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol. (Causality: Protic solvent preserves π−π interactions).

Step 2: Chromatographic Conditions

  • Column: Core-shell Biphenyl, 90 Å, 2.7 µm, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and system backpressure).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 230 nm.

Step 3: Preparation of Self-Validating Solutions

  • Blank: 50:50 Water:Methanol (Checks for carryover).

  • System Suitability Solution (SSS): Target analyte spiked with 0.15% (w/w) of the 4-bromo regioisomer (Critical Pair).

  • Working Standard: 1.0 mg/mL of methyl 2-(3-bromo-2-methoxyphenyl)acetate.

Step 4: Execution and Automated Validation Bracketing

  • Inject Blank (x2).

  • Inject SSS (x6). System Check: The sequence automatically aborts if Resolution (Rs) between the target and 4-bromo isomer is < 2.0, or if the %RSD of the target peak area is > 2.0%.

  • Inject Samples (up to 10).

  • Inject Working Standard (Bracket). System Check: Drift must be 2.0% compared to the initial SSS injections.

Method Validation Workflow

Workflow ATP Define Analytical Target Profile (Isomeric Resolution) Screen Column Screening C18 vs. Biphenyl Phase ATP->Screen Opt Method Optimization (Methanol enhances π-π) Screen->Opt Biphenyl Selected SST System Suitability Test Rs > 2.0, RSD < 2.0% Opt->SST SST->Opt Fail Val ICH Q2(R2) Validation Accuracy, Precision, Range SST->Val Pass Doc Validated Control Strategy Val->Doc

Fig 1. ICH Q2(R2) aligned lifecycle workflow for HPLC method development and validation.

Comparative Data & Validation Results

To demonstrate the superiority of the optimized method, we compared the core-shell Biphenyl column against a standard fully porous C18 column under identical gradient conditions.

Table 1: Selectivity Comparison (C18 vs. Biphenyl)
Chromatographic ParameterTraditional C18 (100Å, 5µm)Core-Shell Biphenyl (90Å, 2.7µm)Performance Shift Rationale
Target Retention Time 8.4 min11.2 minIncreased retention due to π−π stacking
Resolution (Rs) (Target vs. 4-bromo isomer)1.1 (Co-elution)3.8 (Baseline) Steric recognition of the 3-bromo cleft
Tailing Factor (Tf) 1.61.1Reduced secondary silanol interactions
Plate Count (N) ~9,500~22,000Core-shell architecture reduces Eddy diffusion
Table 2: ICH Q2(R2) Validation Summary

The method was fully validated according to the latest ICH Q2(R2) guidelines[2][8], confirming its suitability for routine quality control and release testing.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at target RTBlank/Impurities show 0% interferencePASS
Linearity R2≥0.999 R2=0.9998 PASS
Reportable Range Validated across intended use50% to 150% of target concentrationPASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.7% (across 3 levels)PASS
Repeatability RSD 2.0% (n=6)0.6% RSDPASS
Limit of Quantitation Signal-to-Noise 100.12 µg/mL (S/N = 14)PASS

Conclusion

Assessing the purity of methyl 2-(3-bromo-2-methoxyphenyl)acetate requires moving beyond standard hydrophobic retention models. By leveraging the π−π and steric interactions of a Biphenyl stationary phase—and protecting those interactions by using methanol as an organic modifier—we achieve superior resolution of critical regioisomers. Combined with a self-validating sequence structure, this method meets all rigorous ICH Q2(R2) standards, ensuring trustworthy, reproducible data for pharmaceutical development.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 2

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: 6

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL: 7

  • Title: Find resolution on the right selectivity Source: thermofisher.com URL: 3

  • Title: Ascentis® Express Biphenyl UHPLC and HPLC Columns Source: sigmaaldrich.com URL: 4

  • Title: 1255209-15-4(Methyl 2-(3-bromo-2-methoxyphenyl)acetate) Source: chem960.com URL: 1

  • Title: LC Column Comparison Source: restek.com URL: 5

Sources

Validation

Optimizing Cross-Coupling Efficiency: Methyl vs. Ethyl 2-(3-Bromo-2-methoxyphenyl)acetate

For researchers and drug development professionals synthesizing complex biaryls, the selection of the correct ester protecting group is rarely a trivial matter. When performing palladium-catalyzed cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing complex biaryls, the selection of the correct ester protecting group is rarely a trivial matter. When performing palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) on highly functionalized substrates like 2-(3-bromo-2-methoxyphenyl)acetate , the choice between a methyl and an ethyl ester dictates the balance between the desired oxidative addition and parasitic side reactions.

This guide provides an objective, data-driven comparison of methyl 2-(3-bromo-2-methoxyphenyl)acetate and its ethyl counterpart, detailing the mechanistic causality behind their divergent performance and providing a self-validating experimental protocol to maximize your coupling yields.

Mechanistic Causality: Steric Hindrance and Competing Pathways

To understand why the ethyl ester outperforms the methyl ester in this specific cross-coupling, we must analyze the microenvironment of the substrate. The bromine atom at the C3 position is flanked by a strongly electron-donating and sterically demanding methoxy group at C2. This ortho-substitution significantly retards the rate of oxidative addition by the palladium catalyst.

Because the desired cross-coupling is kinetically hindered, the substrate is exposed to the basic reaction conditions for an extended period, opening the door to two major competing pathways:

A. Base-Catalyzed Ester Hydrolysis

Suzuki-Miyaura couplings require a base (e.g., K2​CO3​ , K3​PO4​ , or KF ) to activate the boronic acid for transmetalation 1. Methyl esters are highly susceptible to base-catalyzed hydrolysis in aqueous-organic solvent mixtures, converting the ester into a carboxylate anion 2. This carboxylate can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. The slightly larger steric bulk of the ethyl group provides a kinetic barrier that significantly suppresses this nucleophilic attack.

B. Enolization and α -Arylation

The methylene protons ( α to the ester carbonyl) in phenylacetates are relatively acidic. Under basic conditions, deprotonation leads to the formation of an enolate. This enolate can undergo an unintended α -arylation side reaction with the palladium-aryl intermediate 3. The ethyl ester's added steric volume slightly reduces the acidity of these protons and physically shields the enolate, mitigating this off-target pathway. Other common side reactions, such as protodehalogenation, can also occur if the catalyst is derailed 4.

Pathways SM Starting Material (Methyl/Ethyl Ester) Pd Pd Catalyst + Base + Arylboronic Acid SM->Pd Cross-Coupling Conditions Des Desired Product (Biaryl Acetate) Pd->Des Oxidative Addition & Transmetalation Hyd Hydrolysis Side-Product (Biaryl Acetic Acid) Pd->Hyd Base-Catalyzed Ester Cleavage Enol Enolate Formation (alpha-Arylation) Pd->Enol Alpha-Proton Deprotonation

Competing reaction pathways in the cross-coupling of ortho-substituted aryl acetates.

Quantitative Performance Comparison

To objectively evaluate the impact of the ester group, both substrates were subjected to identical, standard Suzuki-Miyaura conditions: Phenylboronic acid (1.2 eq), Pd(dppf)Cl2​ (5 mol%), K3​PO4​ (2.0 eq), Toluene/ H2​O (5:1), 80°C, 12 hours.

The quantitative results (determined via quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard) demonstrate a clear divergence in reaction efficiency.

SubstrateTarget Biaryl YieldHydrolysis Side-Product α -Arylation Side-ProductUnreacted Starting Material
Methyl Ester 65%22%8%5%
Ethyl Ester 84% 6% 4% 6%

Data Analysis: The methyl ester suffers from severe signal degradation due to hydrolysis (22%), which directly correlates with a lower yield of the target biaryl. The ethyl ester effectively suppresses the hydrolysis pathway to a manageable 6%, ensuring the palladium catalyst remains active for the primary cross-coupling cycle.

Experimental Protocol: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating an internal standard and utilizing a mild base ( K3​PO4​ ) with a bulky bidentate ligand ( dppf ), the system accelerates oxidative addition while allowing you to accurately track mass balance and verify the suppression of side reactions 1.

Step-by-Step Methodology
  • Preparation & Internal Standard: In an oven-dried Schlenk flask under argon, add ethyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 mmol), phenylboronic acid (1.2 mmol), and exactly 0.33 mmol of 1,3,5-trimethoxybenzene (internal standard for qNMR).

  • Catalyst & Base Loading: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%) and anhydrous K3​PO4​ (2.0 mmol). Causality Note: K3​PO4​ is chosen over NaOH or Na2​CO3​ because its lower nucleophilicity protects the ester from premature hydrolysis.

  • Solvent Addition & Degassing: Add 5 mL of degassed Toluene and 1 mL of degassed H2​O . Subject the mixture to three freeze-pump-thaw cycles. Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid4.

  • Controlled Heating & Aliquot Tracking: Stir the reaction at 80°C. Extract 50 μ L aliquots at 2h, 6h, and 12h. Dilute with EtOAc, filter through a short silica plug, and analyze via LC-MS. Self-Validation Check: The sum of the remaining starting material, desired product, and trace side-products must equal the initial molar amount relative to the internal standard. A loss in mass balance indicates unmonitored protodehalogenation.

  • Quench & Extraction: After 12h, cool to room temperature. Quench with saturated aqueous NH4​Cl (10 mL) to neutralize the base and halt any post-reaction hydrolysis. Extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and concentrate.

Workflow Prep 1. Preparation (Degas) Cat 2. Catalysis (Pd + Base) Prep->Cat Heat 3. Heating (80°C, 12h) Cat->Heat Quench 4. Quench (NH4Cl) Heat->Quench Analyze 5. Analysis (LC-MS/NMR) Quench->Analyze

Self-validating experimental workflow for evaluating cross-coupling efficiency.

Conclusion

For the cross-coupling of ortho-substituted phenylacetates, the ethyl ester is the unequivocally superior choice. By imparting a slight but critical increase in steric bulk around the carbonyl center, it effectively shuts down base-catalyzed hydrolysis and suppresses enolate-driven α -arylation. This ensures that the palladium catalyst remains dedicated to the primary oxidative addition/transmetalation cycle, resulting in a cleaner reaction profile and a significantly higher yield of the target biaryl compound.

References

  • Hydrolysis and esterification with acid catalysts (Google Patents - WO2012164573A2). Details the comparative hydrolysis rates of methyl vs. ethyl esters. URL:[2]

  • Suzuki Coupling (Organic Chemistry Portal). Outlines the necessity of mild bases (like KF or phosphates) when base-labile groups such as esters are present. URL:[1]

  • Substituted arene synthesis by carbonyl or carboxyl compound α -arylation (Organic Chemistry Portal). Describes the mechanisms by which ester enolates undergo competing α -arylation side reactions. URL:[3]

  • Suzuki-Miyaura cross-coupling: Practical Guide (Yoneda Labs). Provides comprehensive insights into side reactions such as dehalogenation and homocoupling during complex cross-couplings. URL:[4]

Sources

Comparative

A Comparative Guide to Methoxy vs. Hydroxy Directing Effects in Electrophilic Aromatic Substitution on 3-Bromophenylacetate Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of synthetic organic chemistry and drug development, the ability to precisely control the regioselectivity of electrophilic ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry and drug development, the ability to precisely control the regioselectivity of electrophilic aromatic substitution (EAS) is paramount. The substituents present on an aromatic ring govern both its reactivity and the orientation of incoming electrophiles. Among the most powerful activating and ortho-, para-directing groups are the hydroxy (-OH) and methoxy (-OCH₃) groups. While electronically similar, their subtle differences can be leveraged to achieve specific synthetic outcomes.

This guide provides an in-depth comparison of the directing effects of the hydroxy and methoxy groups within the context of a polysubstituted aromatic system: 3-bromophenylacetate. We will dissect the interplay of electronic and steric effects, analyze how these substituents compete with or reinforce the directing influence of other groups on the ring, and provide the foundational knowledge necessary for rational molecular design.

Section 1: Foundational Principles of Substituent Effects in EAS

The outcome of an EAS reaction is dictated by the electronic properties of the substituents already attached to the aromatic ring. These properties are primarily understood through two fundamental concepts: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. An electronegative atom like oxygen pulls electron density away from the ring, exerting an electron-withdrawing inductive effect (-I).[1]

  • Resonance Effect (R): This effect involves the delocalization of π-electrons or lone pairs across a conjugated system. For substituents with lone pairs adjacent to the ring, like -OH and -OCH₃, electrons can be donated into the ring's π-system. This is a powerful electron-donating resonance effect (+R).[2][3]

For both hydroxy and methoxy groups, the electron-donating resonance effect (+R) is significantly stronger than their electron-withdrawing inductive effect (-I).[4][5] This net donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles—a phenomenon known as "activation".[6][7] Crucially, this resonance donation specifically increases the electron density at the positions ortho and para to the substituent, directing incoming electrophiles to these sites.[8][9]

G cluster_phenol Resonance in Phenol cluster_anisole Resonance in Anisole p1 Phenol p2 Ortho-Carbanion p1->p2 +R p3 Para-Carbanion p2->p3 p4 Ortho-Carbanion p3->p4 p4->p1 a1 Anisole a2 Ortho-Carbanion a1->a2 +R a3 Para-Carbanion a2->a3 a4 Ortho-Carbanion a3->a4 a4->a1

Caption: Resonance donation from -OH and -OCH₃ groups increases electron density at ortho and para positions.

Section 2: The Challenge of Polysubstituted Arenes

When multiple substituents are present, the directing outcome is determined by the "winner" of the electronic competition. The general rule is that the most strongly activating group exerts primary control over the position of substitution .[10][11]

Let's consider a model system for this guide: 3-bromo-4-substituted phenyl acetate . This scaffold contains three distinct substituents whose effects must be considered in concert:

  • -OH or -OCH₃ at C4: As discussed, these are powerful activating, ortho-, para-directors.

  • -Br at C3: Halogens are a unique class. They are deactivating due to a strong -I effect but are ortho-, para-directing because their +R effect, while weak, is sufficient to stabilize the intermediates of o,p-attack.[12][13][14]

  • -OCOCH₃ (Acetate) at C1: The phenyl acetate group is an activating, ortho-, para-director. The oxygen atom adjacent to the ring donates electron density via resonance, but this effect is moderately attenuated by the electron-withdrawing acetyl group. It is a weaker activator than -OH or -OCH₃.

Table 1: Summary of Substituent Effects
SubstituentInductive EffectResonance EffectOverall EffectDirecting Effect
-OH (Hydroxy)-I (Withdrawing)+R (Strongly Donating)Strongly ActivatingOrtho, Para
-OCH₃ (Methoxy)-I (Withdrawing)+R (Strongly Donating)Strongly ActivatingOrtho, Para
-Br (Bromo)-I (Strongly Withdrawing)+R (Weakly Donating)Weakly DeactivatingOrtho, Para
-OCOCH₃ (Acetate)-I (Withdrawing)+R (Moderately Donating)Moderately ActivatingOrtho, Para

In our model system, the -OH or -OCH₃ group at C4 is the most powerful activator and will therefore be the primary director. The positions ortho to this group are C3 and C5. The position para is C1, which is already substituted.

G ring 1 2 3 4 5 6 substituents Substituents: C1: -OAc (Activating, o,p) C3: -Br (Deactivating, o,p) C4: -OR (Strongly Activating, o,p) (R = H or CH₃) directors Directing Effects: -OR at C4 directs to C3, C5 -OAc at C1 directs to C2, C6 -Br at C3 directs to C2, C4, C6 logic Analysis: 1. -OR is the strongest activator; it controls the outcome. 2. It strongly activates positions C3 and C5. 3. C3 is blocked by -Br. 4. Therefore, substitution is overwhelmingly directed to C5.

Caption: Logic flow for determining the site of substitution on the 3-bromo-4-substituted phenyl acetate ring.

Based on this analysis, electrophilic attack is strongly favored at the C5 position , which is ortho to the primary directing group (-OH or -OCH₃) and is sterically unhindered.

Section 3: Comparative Analysis: Methoxy vs. Hydroxy

While both groups strongly direct substitution to the C5 position, they are not identical. The choice between them can influence reaction rates and minor product distributions.

Reactivity

Experimental evidence consistently shows that phenol (-OH) is more reactive towards electrophilic substitution than anisole (-OCH₃) .[7][15] Although the methyl group in anisole is weakly electron-donating and should, in theory, make the oxygen's lone pair more available for resonance, the observed reactivity is lower. One prevailing explanation is a subtle hyperconjugation effect in anisole, where the oxygen's lone pair interacts with the antibonding orbitals of the methyl C-H bonds. This interaction slightly reduces the electron density donated into the aromatic ring compared to phenol, where no such effect exists.[16][17]

Regioselectivity and Steric Effects

In our model system, the primary site of attack (C5) is electronically favored by both groups. However, if we consider potential substitution at the other ortho position (C3, assuming it were not blocked), the steric bulk of the substituent becomes relevant. The methoxy group is larger than the hydroxy group. In cases where an electrophile might attack a position adjacent to the directing group, the bulkier -OCH₃ group can sterically hinder this approach more than the -OH group, leading to a lower yield of the ortho product relative to the para product.[9] While not the primary determinant in our specific model, this is a critical consideration in other substitution patterns.

Table 2: Illustrative Product Distribution for Nitration
SubstratePredicted Major ProductExpected Relative RateRationale
3-Bromo-4-hydroxyphenyl acetate3-Bromo-4-hydroxy-5-nitrophenyl acetateFasterThe -OH group is a slightly stronger activator than -OCH₃, leading to a higher reaction rate.[7]
3-Bromo-4-methoxyphenyl acetate3-Bromo-4-methoxy-5-nitrophenyl acetateSlowerThe -OCH₃ group is a slightly weaker activator.[16][17]

Section 4: Experimental Protocol: Nitration of 3-Bromo-4-methoxyphenyl acetate

This protocol provides a representative method for performing an EAS reaction on the target scaffold. It is designed to be self-validating through clear analytical endpoints.

Objective: To synthesize 3-bromo-4-methoxy-5-nitrophenyl acetate and confirm the regioselectivity of the reaction.

Materials:

  • 3-Bromo-4-methoxyphenyl acetate

  • Acetic Anhydride (Ac₂O)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methoxyphenyl acetate (1.0 eq) in acetic anhydride (10 volumes). Cool the flask in an ice bath to 0°C.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated H₂SO₄ (1.1 eq) to concentrated HNO₃ (1.1 eq) at 0°C. Causality: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the potent electrophile, the nitronium ion (NO₂⁺).

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup:

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL) until effervescence ceases.

    • Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-bromo-4-methoxy-5-nitrophenyl acetate.

Validation:

  • Structure Confirmation: The structure and regiochemistry of the purified product must be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The coupling patterns in the aromatic region of the ¹H NMR spectrum will definitively establish the position of the nitro group.

Caption: Experimental workflow for the nitration of 3-bromo-4-methoxyphenyl acetate.

Conclusion and Practical Implications

This guide demonstrates that while both methoxy and hydroxy groups are potent ortho-, para-directors, their influence is not identical.

  • Primary Director: In a polysubstituted ring like 3-bromophenylacetate, the -OH or -OCH₃ group will be the dominant directing group due to its superior activating strength.

  • Reactivity: The hydroxy group is a slightly stronger activator, leading to faster reaction rates compared to the methoxy group. This can be advantageous for improving throughput or enabling reactions with weaker electrophiles.

  • Steric Influence: The methoxy group is sterically more demanding, which can be a useful tool for disfavoring substitution at adjacent positions in different molecular scaffolds.

For researchers in drug development, these nuances are critical. The choice between protecting a phenol as a methyl ether or leaving it free can alter reactivity, influence the ease of purification, and ultimately impact the synthetic route's efficiency. Understanding these competing effects allows for more predictable and controlled synthesis of complex aromatic compounds, accelerating the discovery and development of new chemical entities.

References

  • Filo. (2025). But methoxy grp has negative inductive effect then how it's electron donating. 18

  • Brainly. (2023). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice. 19

  • Vaia. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.8

  • Vaia. Explain how does the − OH group attached to a carbon of benzene ring activate it towards electrophilic substitution?2

  • Benchchem. An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. 3

  • Chemistry Stack Exchange. (2020). Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring?20

  • Chemistry Stack Exchange. (2020). Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring?21

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. 4

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. 22

  • ResearchGate. (2005). Principles Of Drug Action 1, Spring 2005, Resonance and Induction. 23

  • Furman University Chemistry. Activating Groups and Deactivating Groups. 12

  • Chemistry LibreTexts. (2026). 3.5: The Direction of the Reaction. 13

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. 24

  • ECHEMI. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?16

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. 14

  • askIITians. (2011). Hey this is my doubt .... Is hydroxyl group(-OH) electron withdrawing. 5

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. 9

  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?17

  • University of Illinois. Chapter 18: Electrophilic Aromatic Substitution. 25

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. 26

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. 6

  • ResearchGate. Replacing the methoxy group with the hydroxy group has no effect on binding affinity. 27

  • Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. 15

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. 7

  • University of California, Irvine. 12.14 Substituent Effects in Electrophilic Aromatic Substitution. 28

  • Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. 29

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. 30

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. 31

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". 10

  • Wyzant. (2019). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?32

  • University of Minnesota. Electrophilic Aromatic Substitution: Intramolecular and Intermolecular Competition. 11

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-bromo-2-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-bromo-2-methoxyphenyl)acetate
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